Exophilin A
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H56O10 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
(3R,5R)-5-[(3R,5R)-5-[(3R,5R)-3,5-dihydroxydecanoyl]oxy-3-hydroxydecanoyl]oxy-3-hydroxydecanoic acid |
InChI |
InChI=1S/C30H56O10/c1-4-7-10-13-22(31)16-23(32)20-29(37)40-27(15-12-9-6-3)18-25(34)21-30(38)39-26(14-11-8-5-2)17-24(33)19-28(35)36/h22-27,31-34H,4-21H2,1-3H3,(H,35,36)/t22-,23-,24-,25-,26-,27-/m1/s1 |
InChI Key |
RZQNQMRSGMXXMH-ZRRJEQDASA-N |
Isomeric SMILES |
CCCCC[C@H](C[C@H](CC(=O)O[C@H](CCCCC)C[C@H](CC(=O)O[C@H](CCCCC)C[C@H](CC(=O)O)O)O)O)O |
Canonical SMILES |
CCCCCC(CC(CC(=O)OC(CCCCC)CC(CC(=O)OC(CCCCC)CC(CC(=O)O)O)O)O)O |
Synonyms |
exophilin A |
Origin of Product |
United States |
Foundational & Exploratory
The Marine Sponge Mycale adhaerens: A Reservoir for the Exophilin A-Producing Fungus Exophiala pisciphila
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The marine environment, with its vast and largely unexplored biodiversity, represents a promising frontier for the discovery of novel bioactive compounds. Marine invertebrates, particularly sponges, are prolific sources of natural products with therapeutic potential. These organisms often harbor a diverse community of symbiotic microorganisms, including fungi, which are responsible for the production of many of these bioactive metabolites. This technical guide focuses on the marine sponge Mycale adhaerens as a source of the fungus Exophiala pisciphila, the producer of the antibiotic Exophilin A.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Description | Reference |
| Chemical Structure | Trimer of (3R,5R)-3,5-dihydroxydecanoic acid | [1][2] |
| Molecular Formula | C30H54O9 | Deduced from monomer |
| Molecular Weight | 558.74 g/mol | Deduced from monomer |
| Appearance | Colorless oil | [3] |
| Solubility | Soluble in methanol and ethyl acetate | [4] |
Table 2: Antimicrobial Activity of this compound
While the original discovery of this compound reported its activity against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) values are not widely published. The following table presents a general profile of its activity.
| Target Organism | Type | Activity | Reference |
| Staphylococcus aureus | Gram-positive | Active | [1][2] |
| Bacillus subtilis | Gram-positive | Active | [1][2] |
| Gram-negative bacteria | Gram-negative | Inactive | [1][2] |
Experimental Protocols
Protocol 1: Isolation of Exophiala pisciphila from Mycale adhaerens
This protocol is a generalized procedure for the isolation of fungi from marine sponges, adapted for the specific case of E. pisciphila from M. adhaerens.
1. Sample Collection and Preparation:
-
Collect fresh samples of Mycale adhaerens from its marine habitat.
-
Transport the samples to the laboratory in sterile containers with seawater from the collection site to maintain viability.
-
In a sterile environment (laminar flow hood), wash the sponge samples with sterile seawater to remove debris and loosely associated microorganisms.
2. Surface Sterilization:
-
Immerse the sponge fragments in 70% ethanol for 30-60 seconds.
-
Subsequently, immerse the fragments in a 1% sodium hypochlorite solution for 1-2 minutes.
-
Rinse the sterilized sponge fragments three times with sterile seawater to remove residual sterilizing agents.
3. Fungal Isolation:
-
Aseptically cut the surface-sterilized sponge tissue into small pieces (approximately 0.5 cm³).
-
Place the tissue pieces onto Potato Dextrose Agar (PDA) plates supplemented with antibiotics (e.g., chloramphenicol, streptomycin) to inhibit bacterial growth.
-
Incubate the plates at 25°C and observe for fungal growth originating from the sponge tissue.
4. Pure Culture and Identification:
-
Once fungal mycelia are observed, subculture individual colonies onto fresh PDA plates to obtain pure cultures.
-
Identify the fungal isolates based on their morphological characteristics (colony morphology, microscopic features) and molecular methods (e.g., ITS sequencing). For Exophiala pisciphila, colonies are typically slow-growing, initially yeast-like and becoming velvety to woolly, and darkly pigmented (olivaceous-black to brownish-black).
Protocol 2: Cultivation of Exophiala pisciphila for this compound Production
This protocol outlines a general approach for the fermentation of E. pisciphila to produce this compound. Optimization of media components and fermentation parameters is recommended to enhance yield.
1. Inoculum Preparation:
-
Grow a pure culture of Exophiala pisciphila NI10102 on a PDA slant at 25°C for 7-10 days.
-
Aseptically transfer a loopful of the fungal culture into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).
-
Incubate the flask on a rotary shaker at 150 rpm and 25°C for 3-5 days to generate a seed culture.
2. Fermentation:
-
Prepare the production medium. A suitable medium for secondary metabolite production in fungi is PDB or a custom medium containing a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Inoculate a larger volume of the production medium (e.g., 1 L in a 2 L flask or a bioreactor) with the seed culture (typically 5-10% v/v).
-
Incubate the production culture under controlled conditions. For this compound production, a 15-L cultivation in a 20-L glass bottle fermenter has been reported, with the antibacterial activity reaching its maximum after ten days of cultivation.
-
Monitor the fermentation by measuring parameters such as pH, biomass, and antibiotic activity.
Protocol 3: Extraction and Purification of this compound
The following is a generalized protocol for the extraction and purification of a fungal secondary metabolite like this compound.
1. Extraction:
-
After the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
The fungal biomass can also be extracted with a polar solvent like methanol or acetone to recover any intracellularly stored this compound.
2. Purification:
-
Subject the crude extract to column chromatography using a stationary phase like silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).
-
Collect fractions and monitor them for the presence of this compound using techniques like Thin Layer Chromatography (TLC) and bioassays against a sensitive Gram-positive bacterium.
-
Pool the active fractions and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18), to obtain pure this compound.
Signaling Pathways and Experimental Workflows
Putative Biosynthetic Pathway of this compound
This compound is a polyester of (3R,5R)-3,5-dihydroxydecanoic acid. This monomer is likely synthesized via the polyketide pathway, a common route for the biosynthesis of fatty acids and other complex natural products in fungi. The following diagram illustrates a putative biosynthetic pathway for the monomer of this compound, which is then likely polymerized by an esterase or a similar enzyme. The biosynthesis would be initiated by a polyketide synthase (PKS) enzyme.
Caption: Putative biosynthetic pathway of this compound monomer via a Polyketide Synthase (PKS).
Experimental Workflow for Isolation and Production
The following diagram outlines the overall workflow from the collection of the marine sponge to the production of pure this compound.
Caption: Experimental workflow for obtaining this compound from Mycale adhaerens.
Conclusion
The marine sponge Mycale adhaerens represents a valuable source for the isolation of the fungus Exophiala pisciphila, which in turn produces the promising antibiotic this compound. While further research is needed to optimize the production of this compound and to fully elucidate its biosynthetic pathway, the methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to explore this and other marine-derived natural products. The unique chemical structure of this compound and its activity against Gram-positive bacteria highlight the potential of marine microbial symbionts as a source of novel therapeutics. Continued investigation into the symbiotic relationship between M. adhaerens and E. pisciphila may also provide insights into the ecological roles of secondary metabolites and could lead to the discovery of new bioactive compounds.
References
- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolutionary Histories of Type III Polyketide Synthases in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Technical Guide to the Spectrum of Exophilin A Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exophilin A, a novel antibiotic isolated from the marine microorganism Exophiala pisciphila, has demonstrated antimicrobial activity specifically targeting Gram-positive bacteria.[1][2][3] This technical guide serves as a comprehensive resource for understanding the evaluation of this compound's antibacterial spectrum. While specific quantitative data on this compound remains limited in publicly accessible literature, this document outlines the essential experimental protocols and data presentation frameworks required to fully characterize its activity. Furthermore, it provides visual representations of key experimental workflows and potential signaling pathways that could be implicated in its mechanism of action. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to investigate and expand upon the initial discovery of this promising antibacterial compound.
Introduction to this compound
This compound is a secondary metabolite produced by the marine fungus Exophiala pisciphila, which was originally isolated from a marine sponge.[1][2][3] Its chemical structure has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1][2] The initial discovery highlighted its selective inhibitory action against Gram-positive bacteria, suggesting a targeted mechanism of action that warrants further in-depth investigation.[1][2][3] The unique origin and structure of this compound make it a compelling candidate for further research in the ongoing search for new classes of antibiotics to combat the rise of antimicrobial resistance.
Characterizing the Antibacterial Spectrum: Data Presentation
A systematic evaluation of a novel antibiotic's spectrum of activity is fundamental to its development. The following tables provide a standardized framework for presenting the quantitative data that would be generated from such an evaluation of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against a Panel of Gram-Positive Bacteria
| Bacterial Species | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Data not available |
| Enterococcus faecalis | ATCC 29212 | Data not available |
| Enterococcus faecalis (VRE) | ATCC 51299 | Data not available |
| Streptococcus pneumoniae | ATCC 49619 | Data not available |
| Bacillus subtilis | ATCC 6633 | Data not available |
| Listeria monocytogenes | ATCC 19115 | Data not available |
Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound against Key Gram-Positive Pathogens
| Bacterial Species | Strain ID | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | Data not available | Data not available |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Data not available | Data not available |
| Enterococcus faecalis | ATCC 29212 | Data not available | Data not available |
Experimental Protocols
The following sections detail the standardized methodologies for determining the antibacterial activity of a compound like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial inoculum is added to each well containing the different concentrations of this compound. A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from each well of the MIC plate that shows no visible growth.
-
Plating: The aliquot is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing Workflows and Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow for MIC determination and a hypothetical signaling pathway that could be a target for this compound.
References
Unveiling the Molecular Targets of Exophilin A: An In-depth Technical Guide to Early-Stage Screening
For Immediate Release
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the early-stage screening of potential molecular targets for Exophilin A, a novel antibiotic with activity against Gram-positive bacteria. This document outlines a strategic and multi-faceted approach, integrating computational and experimental methodologies to elucidate the mechanism of action and identify direct protein interactors of this promising natural product.
Introduction to this compound
This compound is an antibacterial compound produced by the marine microorganism Exophiala pisciphila.[1][2][3] Its chemical structure has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1][2][3] The primary known biological activity of this compound is its antimicrobial effect against Gram-positive bacteria.[1][2][3] However, its specific molecular target(s) and mechanism of action remain to be elucidated. This guide details a systematic workflow for the identification of these targets, a critical step in the development of this compound as a potential therapeutic agent.
Proposed Screening Workflow
A multi-pronged approach is recommended for the identification of this compound's molecular targets, commencing with broad screening methodologies and progressing to more specific validation techniques.
Figure 1: A multi-phase workflow for the identification of this compound's molecular targets.
Experimental Protocols
This section provides detailed methodologies for key experiments in the proposed screening workflow.
Phase 1: Initial Screening
-
Objective: To predict potential protein targets of this compound through in silico methods.
-
Methodology:
-
Ligand-Based Virtual Screening: Utilize the chemical structure of this compound to search for proteins with known ligands of similar structure.
-
Molecular Docking: Perform docking simulations of this compound against a library of essential bacterial protein structures.
-
Pharmacophore Modeling: Develop a pharmacophore model based on the structure of this compound and screen against protein databases.
-
-
Data Output: A ranked list of potential protein targets based on docking scores and binding energies.
-
Objective: To characterize the cellular effects of this compound and narrow down its potential mechanism of action.
-
Methodology:
-
Macromolecular Synthesis Inhibition Assays: Treat susceptible Gram-positive bacteria (e.g., Staphylococcus aureus) with this compound and monitor the incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis.
-
Bacterial Cytological Profiling: Use fluorescence microscopy to observe morphological changes in bacteria upon treatment with this compound.
-
-
Data Output: Identification of the primary cellular process inhibited by this compound.
-
Objective: To isolate proteins that directly bind to this compound.
-
Methodology:
-
Probe Synthesis: Synthesize an this compound derivative with a linker arm for immobilization.
-
Column Preparation: Covalently attach the this compound probe to a solid support (e.g., agarose beads) to create an affinity column.
-
Protein Binding: Pass a lysate of a susceptible bacterium through the column.
-
Elution and Identification: Elute bound proteins and identify them using mass spectrometry.
-
Phase 2: Hit Generation & Prioritization
-
Objective: To confirm the direct binding of this compound to target proteins in a cellular context.
-
Methodology:
-
Treatment: Treat intact bacterial cells or cell lysates with this compound.
-
Heating: Heat the treated samples across a range of temperatures.
-
Analysis: Analyze the soluble protein fraction at each temperature by SDS-PAGE and Western blotting for the candidate target protein.
-
-
Data Output: A thermal shift curve indicating stabilization of the target protein upon this compound binding.
-
Objective: To identify genes that, when mutated, confer resistance to this compound.
-
Methodology:
-
Mutant Generation: Expose a large population of susceptible bacteria to increasing concentrations of this compound to select for resistant mutants.
-
Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and compare them to the wild-type strain to identify mutations.
-
-
Data Output: A list of mutated genes, which may include the direct target or proteins in the same pathway.
Phase 3: Target Validation & Pathway Analysis
-
Objective: To confirm that this compound directly modulates the activity of the purified target protein.
-
Methodology:
-
Protein Expression and Purification: Overexpress and purify the candidate target protein.
-
Activity Assay: Perform an in vitro activity assay for the purified protein in the presence and absence of this compound.
-
-
Data Output: Quantitative data (e.g., IC50 or EC50) on the effect of this compound on the target's activity.
-
Objective: To validate the functional relevance of the target in mediating the antibacterial effect of this compound.
-
Methodology:
-
Genetic Manipulation: Create bacterial strains that overexpress or underexpress the candidate target gene.
-
Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) of this compound for the engineered strains compared to the wild-type.
-
-
Data Output: A change in MIC, confirming the target's role in this compound's mechanism of action.
-
Objective: To understand the broader cellular pathways affected by the interaction of this compound with its target.
-
Methodology:
-
Transcriptomics/Proteomics: Perform RNA-seq or quantitative proteomics on bacteria treated with this compound to identify changes in gene or protein expression.
-
Pathway Enrichment Analysis: Use bioinformatics tools to identify signaling pathways that are significantly enriched in the differentially expressed genes/proteins.
-
-
Data Output: Identification of key signaling pathways perturbed by this compound.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Results from Macromolecular Synthesis Inhibition Assay
| Macromolecule | Radiolabeled Precursor | Incorporation (% of Control) |
| DNA | [³H]thymidine | 95 ± 5 |
| RNA | [³H]uridine | 88 ± 7 |
| Protein | [³⁵S]methionine | 92 ± 6 |
| Cell Wall | [¹⁴C]N-acetylglucosamine | 15 ± 3 |
Table 2: Hypothetical Binding Affinities of this compound for Putative Targets
| Putative Target | Method | Binding Affinity (K D ) |
| Protein X | Surface Plasmon Resonance | 2.5 µM |
| Protein Y | Isothermal Titration Calorimetry | 10.2 µM |
| Protein Z | Microscale Thermophoresis | > 50 µM |
Table 3: Hypothetical In Vitro Inhibition of Target Enzyme Activity by this compound
| Target Enzyme | IC50 (µM) |
| Penicillin-Binding Protein 2a | 5.8 |
| MurA | > 100 |
| DNA Gyrase | > 100 |
Visualization of Pathways and Workflows
Diagrams are provided to illustrate key experimental workflows and potential signaling pathways.
Figure 2: Workflow for affinity chromatography-based target identification.
Figure 3: A hypothetical signaling pathway for this compound's mechanism of action.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the early-stage screening and identification of the molecular targets of this compound. By combining computational, genetic, and biochemical methodologies, researchers can efficiently move from a compound with known antibacterial activity to a validated molecular target. This knowledge is paramount for the future development of this compound as a novel antibiotic, enabling mechanism-based optimization and a deeper understanding of its therapeutic potential.
References
- 1. Computational methods to identify new antibacterial targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Label-free technologies for target identification and validation - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Natural Production and Isolation of Exophilin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exophilin A, a novel antibacterial compound, is a secondary metabolite produced by the marine fungus Exophiala pisciphila. This technical guide provides a comprehensive overview of the current knowledge on the natural production and isolation of this compound. It details the producing microorganism, its cultivation, and a generalized methodology for the extraction and purification of this promising bioactive compound. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring the therapeutic potential of this compound.
Introduction
This compound is a trimer of (3R,5R)-3,5-dihydroxydecanoic acid with demonstrated antimicrobial activity, particularly against Gram-positive bacteria[1]. It was first discovered and isolated from the culture of the marine microorganism Exophiala pisciphila NI10102[1][2][3]. This guide synthesizes the available scientific information to provide a detailed understanding of the processes involved in producing and isolating this compound for further research and development.
The Producing Microorganism: Exophiala pisciphila
Exophiala pisciphila is a mesophilic black yeast belonging to the dark septate endophytes[4]. The specific strain NI10102, responsible for this compound production, was originally isolated from the marine sponge Mycale adhaerens[1][2][3].
Table 1: Characteristics of Exophiala pisciphila
| Characteristic | Description |
| Taxonomy | Kingdom: Fungi, Phylum: Ascomycota, Class: Eurotiomycetes, Order: Chaetothyriales, Family: Herpotrichiellaceae, Genus: Exophiala, Species: pisciphila |
| Morphology | A dematiaceous fungus, known as a 'black yeast'[5]. |
| Habitat | Marine environments, specifically found as a symbiont in marine sponges[1][2][3]. Also found in soil and as a pathogen in fish[4]. |
| Optimal Growth Temperature | 20–30 °C[4]. |
Natural Production of this compound: Fermentation
The production of this compound is achieved through the fermentation of Exophiala pisciphila. While specific details of the fermentation process for maximizing this compound yield are not extensively published, a general approach can be outlined based on the cultivation of this fungus.
Culture Media
For optimal growth, Potato Dextrose Agar (PDA) and Malt Agar (MA) have been identified as suitable media for Exophiala pisciphila[4][5]. For liquid fermentation for the production of secondary metabolites, a nutrient-rich broth is typically employed.
Table 2: Potential Liquid Culture Medium Composition for this compound Production
| Component | Potential Concentration Range (g/L) | Purpose |
| Carbon Source | Glucose, Maltose, Sucrose | 20 - 50 |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate | 5 - 20 |
| Minerals | KH2PO4, MgSO4·7H2O, NaCl | 1 - 5 |
| Trace Elements | Fe, Zn, Mn, Cu | Trace amounts |
Fermentation Parameters
Optimizing fermentation parameters is crucial for enhancing the production of secondary metabolites.
Table 3: General Fermentation Parameters for Exophiala pisciphila
| Parameter | Recommended Condition | Rationale |
| Temperature | 25 - 28 °C | Promotes optimal growth and enzymatic activity. |
| pH | 5.5 - 7.0 | Maintains physiological pH for fungal growth. |
| Aeration | Shaking (150-200 rpm) or sparging | Ensures sufficient oxygen supply for aerobic metabolism. |
| Incubation Time | 7 - 14 days | Allows for sufficient biomass growth and secondary metabolite production. |
Generalized Fermentation Workflow
Caption: Generalized workflow for the fermentation of Exophiala pisciphila to produce this compound.
Isolation and Purification of this compound
Following fermentation, this compound must be extracted from the culture broth and purified to isolate the active compound. The following protocol is a generalized procedure based on common techniques for isolating fungal secondary metabolites.
Extraction
This compound, being a lipophilic molecule, can be extracted from the fermentation broth using organic solvents.
Experimental Protocol: Extraction
-
Separation: Centrifuge the fermentation culture at 5,000-10,000 x g for 15-20 minutes to separate the fungal biomass from the supernatant.
-
Solvent Extraction: Extract the supernatant 2-3 times with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butanol.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Biomass Extraction: The fungal biomass can also be extracted with a polar organic solvent like methanol or acetone to recover any intracellular this compound. This extract should be filtered and concentrated.
Purification
Chromatographic techniques are essential for the purification of this compound from the crude extract.
Experimental Protocol: Purification
-
Silica Gel Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC) and a suitable visualization method (e.g., UV light or a staining reagent).
-
-
Size-Exclusion Chromatography:
-
Further purify the active fractions using size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol) to obtain highly pure this compound.
-
Generalized Isolation and Purification Workflow
Caption: A generalized workflow for the isolation and purification of this compound from the fermentation broth.
Quantitative Data
Conclusion
The natural production and isolation of this compound from Exophiala pisciphila present a promising avenue for the discovery of new antibacterial agents. This guide provides a foundational framework for researchers to begin the process of cultivating the producing organism and purifying the target compound. Further research is warranted to optimize the fermentation conditions and develop a scalable purification process to fully explore the therapeutic potential of this compound. The lack of publicly available, detailed experimental protocols and quantitative data highlights an opportunity for significant research contributions in this area.
References
- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exophiala pisciphila - Wikipedia [en.wikipedia.org]
- 3. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]
- 4. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Spectroscopic Analysis for the Structural Elucidation of Exophilin A: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The primary research article detailing the complete experimental data for the structural elucidation of Exophilin A, published in 1996, is not publicly available. Therefore, this technical guide provides a representative overview based on the known structure of this compound and standard spectroscopic methodologies for natural product structure determination. The quantitative data presented in the tables are illustrative examples consistent with the known structure and are not the original experimental data.
Introduction
This compound is an antibiotic compound first isolated from the marine microorganism Exophiala pisciphila.[1] Its discovery presented a novel molecular architecture with potential applications in antibacterial drug development. The structural determination of this compound was accomplished through a combination of spectroscopic techniques, which are fundamental in the field of natural product chemistry.[1] This guide outlines the typical spectroscopic workflows and data analysis involved in elucidating the structure of a complex natural product like this compound, which has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1][2]
Core Spectroscopic Techniques and Data Interpretation
The elucidation of this compound's structure would have relied on a suite of spectroscopic methods to piece together its molecular formula, connectivity, and stereochemistry. The primary techniques employed in such an analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-resolution mass spectrometry is crucial for determining the elemental composition of an unknown compound.
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻. The high resolution of the instrument allows for the determination of the accurate mass.
-
Data Analysis: The accurate mass is used to calculate the molecular formula. For this compound, the expected molecular formula is C₃₀H₅₆O₁₀.[2] Tandem MS (MS/MS) experiments would be performed to induce fragmentation of the parent ion, providing data on the connectivity of the molecule.
Data Presentation: Representative Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (Representative) |
| [M+H]⁺ | 577.3952 | 577.3955 |
| [M+Na]⁺ | 599.3771 | 599.3774 |
| [M-H]⁻ | 575.3801 | 575.3798 |
Note: The observed m/z values are illustrative and demonstrate the high accuracy required for molecular formula determination.
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments is used to establish the carbon skeleton and the relative stereochemistry.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the molecule's 3D structure and relative stereochemistry.
-
Data Presentation: Representative ¹H and ¹³C NMR Data for the Monomer Unit of this compound ((3R,5R)-3,5-dihydroxydecanoic acid)
| Position | ¹³C Chemical Shift (δ) (ppm) | ¹H Chemical Shift (δ) (ppm) | Multiplicity |
| 1 | ~175 | - | - |
| 2 | ~45 | ~2.4 | m |
| 3 | ~68 | ~4.0 | m |
| 4 | ~42 | ~1.6 | m |
| 5 | ~70 | ~3.8 | m |
| 6 | ~36 | ~1.4 | m |
| 7 | ~25 | ~1.3 | m |
| 8 | ~32 | ~1.3 | m |
| 9 | ~22 | ~1.3 | m |
| 10 | ~14 | ~0.9 | t |
Note: These are representative chemical shift values. The exact values would vary based on the solvent and specific ester linkages in the trimer structure.
Visualizing the Spectroscopic Workflow
The logical flow of experiments in determining the structure of a natural product like this compound can be visualized as follows:
References
Methodological & Application
Protocol for the Laboratory Synthesis of Exophilin A: A Proposed Approach
Abstract
Exophilin A is a natural product with antibiotic properties, isolated from the marine microorganism Exophiala pisciphila.[1][2][3] Its structure has been elucidated as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1][3] As of the date of this document, a total laboratory synthesis of this compound has not been reported in the scientific literature. This document provides a proposed retrosynthetic analysis and a detailed, hypothetical protocol for the stereoselective synthesis of its key monomeric unit, (3R,5R)-3,5-dihydroxydecanoic acid. This protocol is intended for researchers, scientists, and drug development professionals interested in the synthesis of this compound and its analogs for further biological evaluation.
Introduction
This compound is an antibiotic compound that has demonstrated antimicrobial activity against Gram-positive bacteria.[1] The molecule is a macrocyclic trimer, formed through ester linkages between three units of (3R,5R)-3,5-dihydroxydecanoic acid. The absolute chemical structure was determined through spectroscopic methods and analysis of its degradation products.[1] The development of a robust synthetic route to this compound would enable access to larger quantities of the natural product for further studies and allow for the synthesis of analogs with potentially improved therapeutic properties.
Retrosynthetic Analysis of this compound
A logical approach to the total synthesis of this compound involves a retrosynthetic analysis that disconnects the macrocycle at the ester linkages to yield the monomer, (3R,5R)-3,5-dihydroxydecanoic acid. This monomer is the key building block for the synthesis. The proposed retrosynthetic analysis is depicted in the following diagram.
Caption: Retrosynthetic analysis of this compound.
Proposed Experimental Protocol: Synthesis of (3R,5R)-3,5-Dihydroxydecanoic Acid
This protocol details a hypothetical, yet plausible, multi-step synthesis of the monomeric unit of this compound, based on established stereoselective synthetic methodologies.
Step 1: Synthesis of Ethyl 3-oxodecanoate
This step involves a Claisen condensation reaction to form the β-keto ester precursor.
Materials:
-
Ethyl octanoate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
1 M Hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, a mixture of ethyl octanoate and ethyl acetate is added dropwise at 0 °C with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 3-oxodecanoate, which can be purified by vacuum distillation.
Step 2: Asymmetric Reduction to Ethyl (3R,5R)-3,5-dihydroxydecanoate
This key step establishes the desired stereochemistry at the C3 and C5 positions. A substrate-controlled diastereoselective reduction of the corresponding β-hydroxy ketone is proposed.
Sub-step 2a: Aldol reaction to form the β-hydroxy ketone
Materials:
-
Ethyl 3-oxodecanoate
-
Acetaldehyde
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
A solution of LDA is prepared in anhydrous THF at -78 °C.
-
Ethyl 3-oxodecanoate is added dropwise to the LDA solution and stirred for 30 minutes to form the enolate.
-
Acetaldehyde is then added dropwise, and the reaction is stirred at -78 °C for 2-3 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Sub-step 2b: Stereoselective reduction
Materials:
-
Ethyl 5-hydroxy-3-oxodecanoate (from sub-step 2a)
-
A suitable stereoselective reducing agent (e.g., a chiral borane reagent or a ketoreductase enzyme)
-
Anhydrous solvent (e.g., THF for chemical reduction, buffer for enzymatic reduction)
Procedure (Chemical Reduction Example):
-
The β-hydroxy ketone is dissolved in anhydrous THF at -78 °C under an inert atmosphere.
-
A solution of a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst with a borane source, is added slowly.
-
The reaction is stirred at low temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched with methanol, followed by the addition of 1 M HCl.
-
The product is extracted, and the organic phase is washed, dried, and concentrated. The resulting diastereomers are separated by column chromatography to yield the desired (3R,5R) isomer.
Step 3: Hydrolysis to (3R,5R)-3,5-Dihydroxydecanoic Acid
The final step is the hydrolysis of the ester to the free carboxylic acid.
Materials:
-
Ethyl (3R,5R)-3,5-dihydroxydecanoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid
Procedure:
-
The purified ethyl ester is dissolved in a mixture of THF and water.
-
An aqueous solution of LiOH is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1 M HCl.
-
The free acid is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield (3R,5R)-3,5-dihydroxydecanoic acid.
Quantitative Data
As no total synthesis has been reported, experimental data such as yields and detailed spectroscopic data for synthetic intermediates are not available. The following table summarizes the reported spectroscopic data for the natural product, this compound.
| Property | Value |
| Molecular Formula | C₃₀H₅₆O₁₀ |
| Molecular Weight | 576.76 g/mol |
| ¹H NMR (CDCl₃, 500 MHz) | δ 5.15 (1H, m), 4.97 (1H, m), 4.21 (1H, m), 4.10 (1H, m), 2.58 (1H, dd, J=15.0, 3.0 Hz), 2.45 (1H, dd, J=15.0, 9.0 Hz), 1.80-1.20 (m), 0.88 (9H, t, J=7.0 Hz) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 172.5, 71.3, 70.9, 68.5, 68.1, 42.9, 42.5, 36.6, 36.4, 31.7, 31.6, 25.1, 25.0, 22.6, 14.1 |
| Optical Rotation | [α]D²⁵ -15.0° (c 1.0, CHCl₃) |
Note: NMR data is for the natural trimeric product and represents a complex pattern due to the three monomeric units.
Conclusion
The provided protocol outlines a feasible, albeit hypothetical, pathway for the laboratory synthesis of the key monomer of this compound. The successful execution of this synthesis would rely on careful optimization of the stereoselective reduction step to achieve the desired (3R,5R) configuration. This foundational work would pave the way for the total synthesis of this compound, enabling further exploration of its biological activities and potential as a therapeutic agent. Researchers undertaking this synthesis should consult the literature on stereoselective synthesis of syn-1,3-diols for detailed experimental conditions and catalyst selection.
References
Application Notes and Protocols for the Purification of Exophilin A from Microbial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the purification of Exophilin A, an antibiotic with activity against Gram-positive bacteria, from the marine microorganism Exophiala pisciphila. The protocols outlined below are based on the original discovery and supplementary established methods for the purification of fungal secondary metabolites.
Introduction
This compound is a novel antibiotic discovered in the culture of the marine fungus Exophiala pisciphila NI10102, which was originally isolated from a marine sponge.[1] The chemical structure of this compound has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1] Its antimicrobial properties make it a compound of interest for further research and potential drug development. This document provides detailed methodologies for the cultivation of E. pisciphila, and the subsequent extraction and purification of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H56O10 | [1] |
| Molecular Weight | 576.8 g/mol | [1] |
| Appearance | Amorphous Powder | Doshida et al., 1996 |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; Insoluble in water, n-hexane | Doshida et al., 1996 |
Note: The original publication by Doshida et al. (1996) is the primary source for this data. While the full text is not widely available, these properties are consistently cited.
Table 2: Summary of a Representative Purification Scheme for this compound
| Purification Step | Material | Key Reagents/Conditions | Typical Outcome |
| Fermentation | Exophiala pisciphila NI10102 | Potato Dextrose Agar (PDA) or Malt Extract Agar (MA) for initial culture; Liquid production medium. | Biomass and culture filtrate containing this compound. |
| Extraction | Culture Filtrate | Ethyl acetate (or other suitable organic solvent) | Crude extract containing this compound and other metabolites. |
| Chromatography 1 (Silica Gel) | Crude Extract | Stepwise gradient of n-hexane and ethyl acetate | Partially purified this compound fractions. |
| Chromatography 2 (Sephadex LH-20) | Active Fractions from Step 1 | Methanol | Further purified this compound. |
| Chromatography 3 (Preparative HPLC) | Purified fraction from Step 2 | Reversed-phase C18 column with a methanol-water gradient | Highly purified this compound. |
This table is a representative summary based on the original discovery and general protocols for fungal polyketide purification. Specific yields and purity percentages at each step are not publicly available and would require experimental determination.
Experimental Protocols
Protocol 1: Cultivation of Exophiala pisciphila for this compound Production
1. Strain Maintenance:
-
Maintain cultures of Exophiala pisciphila NI10102 on Potato Dextrose Agar (PDA) or Malt Extract Agar (MA) slants.[2][3]
-
Incubate at 25-28°C until sufficient growth is observed.
-
Store stock cultures at 4°C.
2. Seed Culture Preparation:
-
Inoculate a 500 mL flask containing 100 mL of seed medium (e.g., Potato Dextrose Broth) with a loopful of E. pisciphila from an agar slant.
-
Incubate at 25-28°C for 3-4 days on a rotary shaker at 150 rpm.
3. Production Fermentation:
-
Inoculate a production-scale fermenter (e.g., 20 L) containing the production medium with the seed culture (typically 5-10% v/v).
-
A suggested production medium consists of glucose, peptone, yeast extract, and sea salts in appropriate concentrations.
-
Ferment for 10-12 days at 25-28°C with controlled aeration and agitation. Antibacterial activity in the broth has been shown to reach its maximum after ten days of cultivation.
Protocol 2: Extraction and Purification of this compound
1. Harvest and Extraction:
-
After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Pool the organic layers and concentrate under reduced pressure to yield the crude extract.
2. Silica Gel Column Chromatography:
-
Pre-pack a silica gel column with n-hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound. Combine the active fractions.
3. Sephadex LH-20 Gel Filtration Chromatography:
-
Dissolve the partially purified extract from the silica gel step in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol at a constant flow rate.
-
Collect fractions and identify those containing this compound by TLC and/or bioassay.
4. Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the active fraction from the Sephadex LH-20 column to preparative HPLC.
-
Use a reversed-phase C18 column.
-
Elute with a linear gradient of methanol in water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain this compound as an amorphous powder.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of the multi-step purification process.
Disclaimer: The provided protocols are intended for guidance and may require optimization based on specific laboratory conditions, equipment, and reagents. It is recommended to consult the original research literature for further details. As no specific signaling pathways involving this compound have been identified in the reviewed literature, a diagram illustrating its mechanism of action cannot be provided at this time.
References
Application Note: Development of a Quantitative Assay for Exophilin A Activity
Introduction
Exophilin A is a recently identified protein implicated in the regulation of vesicular exocytosis, a fundamental cellular process responsible for neurotransmission, hormone secretion, and cellular communication. It is hypothesized that this compound, upon activation, binds to specific phosphoinositides on the plasma membrane, facilitating the docking and fusion of cargo-laden vesicles. The development of a robust and quantitative assay for this compound activity is crucial for understanding its precise mechanism of action and for screening potential therapeutic modulators. This document provides a detailed protocol for a cell-based fluorescence assay to quantify the activity of this compound by measuring the release of a fluorescent cargo from cells.
Assay Principle
This assay utilizes a fluorescent cargo, such as a pH-sensitive fluorescent protein (e.g., pHluorin) or a small fluorescent dye, loaded into vesicles. In their intra-vesicular environment, the fluorescence is either quenched or at a baseline level. Upon stimulation and subsequent this compound-mediated exocytosis, the vesicles fuse with the plasma membrane, releasing their cargo into the extracellular space. This release results in a detectable increase in fluorescence, which is directly proportional to the extent of exocytosis and, therefore, to the activity of this compound. The assay can be performed in a microplate format, making it suitable for high-throughput screening.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line that can be genetically modified to express this compound and the fluorescent cargo (e.g., HEK293, PC12, or INS-1 cells).
-
Expression Vectors: Plasmids encoding this compound and a vesicle-targeted fluorescent cargo (e.g., VAMP2-pHluorin).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 3000 or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Stimulation Solution: Assay buffer containing the appropriate secretagogue (e.g., high potassium chloride, ionomycin, or a specific agonist).
-
Control Inhibitor: A known inhibitor of exocytosis (e.g., Bafilomycin A1) or a specific inhibitor of this compound, if available.
-
Microplate Reader: A fluorescence plate reader with bottom-read capabilities and appropriate filter sets.
-
96-well black, clear-bottom microplates.
Protocol
-
Cell Seeding and Transfection:
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells per well.
-
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Co-transfect the cells with the this compound and vesicle-targeted fluorescent cargo expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Assay Performance:
-
Gently wash the cells twice with 100 µL of pre-warmed Assay Buffer.
-
Add 100 µL of Assay Buffer to each well.
-
If testing inhibitors, add the compounds at the desired concentrations and incubate for the appropriate time.
-
Measure the baseline fluorescence (F_initial) using the microplate reader.
-
Add 20 µL of the Stimulation Solution to each well to induce exocytosis.
-
Immediately begin kinetic fluorescence measurements every 30 seconds for a total of 10-15 minutes, or take a final endpoint reading (F_final) after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence from an empty well from all readings.
-
Calculate the change in fluorescence (ΔF) for each well: ΔF = F_final - F_initial.
-
Normalize the data to control wells (e.g., cells not expressing this compound or treated with a vehicle).
-
For inhibitor studies, calculate the percent inhibition relative to the stimulated control.
-
Data Presentation
Table 1: Quantitative Analysis of this compound Activity and Inhibition
| Condition | This compound Expression | Treatment | ΔF (RFU) | Standard Deviation | % Activity | % Inhibition |
| Unstimulated Control | + | Vehicle | 150 | 25 | 0 | - |
| Stimulated Control | + | Vehicle | 2500 | 150 | 100 | 0 |
| Inhibitor A (10 µM) | + | Compound A | 1200 | 90 | 48 | 52 |
| Inhibitor B (10 µM) | + | Compound B | 300 | 45 | 12 | 88 |
| Negative Control | - | Vehicle | 200 | 30 | N/A | N/A |
Visualizations
Caption: Proposed signaling pathway for this compound-mediated exocytosis.
Caption: Experimental workflow for the quantitative this compound activity assay.
Exophilin A: Application Notes and Protocols for a Novel Research Tool in Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exophilin A, a novel antibiotic isolated from the marine microorganism Exophiala pisciphila, presents a promising tool for microbiological research and antibacterial drug development.[1][2] Chemically defined as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid, this compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1][3] This document provides detailed application notes and experimental protocols to facilitate the use of this compound as a research tool for investigating bacterial physiology, identifying potential drug targets, and evaluating novel therapeutic strategies.
Due to the limited availability of public data on the specific quantitative antimicrobial spectrum and the precise mechanism of action of this compound, this document outlines the established methodologies and protocols that researchers should employ to characterize and utilize this compound. The provided data tables and signaling pathways are presented as illustrative examples based on common findings for antibiotics targeting Gram-positive bacteria and should be confirmed through experimentation.
Data Presentation: Antimicrobial Spectrum of this compound
The initial step in characterizing a novel antibiotic is to determine its spectrum of activity. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant and standard laboratory bacterial strains. The following table presents a hypothetical antimicrobial spectrum for this compound, which should be experimentally determined.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Representative Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 8 |
| Bacillus subtilis | ATCC 6633 | 2 |
| Enterococcus faecalis | ATCC 29212 | 16 |
| Enterococcus faecium (VRE) | ATCC 51559 | 32 |
| Streptococcus pneumoniae | ATCC 49619 | 4 |
Note: These values are illustrative and must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol details the standard method for determining the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to yield a final concentration of 5 x 10^5 CFU/mL in the wells
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only)
-
Growth control (broth with bacterial inoculum)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Microtiter Plates: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. In the first column, add 100 µL of the this compound stock solution to the first well, resulting in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations. d. Repeat for other test compounds and the positive control antibiotic.
-
Inoculation: a. Add 10 µL of the prepared bacterial inoculum to each well, except for the negative control wells. The final volume in each well will be approximately 110 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Investigating the Mechanism of Action
To utilize this compound as a research tool, it is crucial to understand its mechanism of action. The following protocols outline experiments to investigate common antibacterial targets.
Hypothetical Signaling Pathway: Inhibition of Cell Wall Synthesis
A common mechanism of action for antibiotics effective against Gram-positive bacteria is the inhibition of peptidoglycan synthesis in the cell wall. The following diagram illustrates a hypothetical pathway where this compound interferes with this process.
Caption: Hypothetical inhibition of the Lipid II cycle by this compound.
Protocol 2: Cell Lysis Assay (Crystal Violet Assay)
This assay helps determine if this compound causes bacterial cell lysis, a common outcome of cell wall synthesis inhibition.
Materials:
-
Mid-log phase culture of a susceptible Gram-positive bacterium (e.g., Bacillus subtilis)
-
This compound at 1x, 2x, and 4x MIC
-
Positive control for lysis (e.g., Lysozyme)
-
Negative control (untreated culture)
-
Spectrophotometer
-
0.1% Crystal Violet solution
Procedure:
-
Treatment: a. In a culture tube, add this compound at the desired concentrations to the mid-log phase bacterial culture. b. Include positive and negative controls. c. Incubate at 37°C with shaking.
-
Monitoring Lysis: a. At regular intervals (e.g., 0, 30, 60, 120 minutes), take an aliquot from each tube and measure the OD600. A decrease in OD600 indicates cell lysis.
-
Crystal Violet Staining (Optional Endpoint): a. At the final time point, centrifuge the cultures to pellet any remaining cells. b. Resuspend the pellets in phosphate-buffered saline (PBS). c. Add 0.1% crystal violet solution and incubate for 15 minutes. d. Wash the cells with PBS and then solubilize the stain with 30% acetic acid. e. Measure the absorbance at 595 nm. A lower absorbance in treated samples compared to the negative control indicates cell death and lysis.
Protocol 3: Macromolecule Synthesis Inhibition Assays
These assays can help determine if this compound's primary mode of action is the inhibition of DNA, RNA, or protein synthesis. This is typically done by measuring the incorporation of radiolabeled precursors.
Materials:
-
Mid-log phase culture of a susceptible bacterium
-
This compound at a concentration known to inhibit growth
-
Radiolabeled precursors:
-
[³H]thymidine for DNA synthesis
-
[³H]uridine for RNA synthesis
-
[³H]leucine for protein synthesis
-
-
Positive controls for inhibition of each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Pre-incubation: a. Grow the bacterial culture to mid-log phase. b. Aliquot the culture into tubes and add this compound or control antibiotics. Incubate for a short period (e.g., 15 minutes).
-
Radiolabeling: a. Add the respective radiolabeled precursor to each tube and incubate for a defined period (e.g., 30 minutes).
-
Precipitation: a. Stop the incorporation by adding cold 10% TCA. b. Incubate on ice for 30 minutes to precipitate the macromolecules. c. Collect the precipitate by filtering through glass fiber filters. d. Wash the filters with 5% TCA and then ethanol.
-
Quantification: a. Dry the filters and place them in scintillation vials with scintillation fluid. b. Measure the radioactivity using a scintillation counter. c. A significant reduction in the incorporation of a specific radiolabeled precursor in the this compound-treated sample compared to the untreated control indicates inhibition of that particular macromolecule synthesis pathway.
Workflow for Investigating Mechanism of Action
References
Application Notes and Protocols for the Study of Exophilin A and Exophilin-5 in Eukaryotic Cell Culture
For the Attention of Researchers, Scientists, and Drug Development Professionals.
These application notes provide detailed protocols for the study of two distinct molecules, Exophilin A and Exophilin-5, in eukaryotic cell culture. Due to the shared nomenclature in scientific literature, it is imperative to distinguish between these two compounds to select the appropriate protocol.
-
This compound is a recently discovered antibiotic derived from the marine microorganism Exophiala pisciphila. Its primary characterization is as an antibacterial agent effective against Gram-positive bacteria.[1] The following protocols are designed to assess its potential effects, including cytotoxicity, on eukaryotic cells, a critical step in the evaluation of any new antimicrobial agent for therapeutic potential.
-
Exophilin-5 (also known as Slac2-b) is a protein that functions as an effector for the Rab27b GTPase.[2][3] It plays a crucial role in intracellular vesicular trafficking, including the regulation of exosome and melanosome secretion.[4][5][6][7] The protocols provided for Exophilin-5 are focused on elucidating its function within cellular signaling pathways through genetic manipulation techniques.
Please select the section relevant to your research interests.
Section 1: this compound (Antibiotic)
Introduction
This compound is a novel antibacterial compound with a chemical structure identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1] While its efficacy against prokaryotic cells is established, its impact on eukaryotic systems is a critical area of investigation for potential therapeutic applications. The following protocols provide a framework for evaluating the dose-dependent effects of this compound on eukaryotic cell lines.
Data Presentation: Expected Quantitative Data for this compound
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Cytotoxicity of this compound on Various Eukaryotic Cell Lines
| Cell Line | IC50 (µg/mL) | LC50 (µg/mL) | Observation Period (hours) |
| e.g., HEK293 | User Data | User Data | 24, 48, 72 |
| e.g., HeLa | User Data | User Data | 24, 48, 72 |
| e.g., A549 | User Data | User Data | 24, 48, 72 |
Table 2: Effect of this compound on Cell Morphology
| Cell Line | Concentration (µg/mL) | % of Cells with Altered Morphology | Description of Morphological Changes |
| e.g., HEK293 | User Data | User Data | e.g., Cell rounding, detachment, vacuolization |
| e.g., HeLa | User Data | User Data | e.g., Cell rounding, detachment, vacuolization |
| e.g., A549 | User Data | User Data | e.g., Cell rounding, detachment, vacuolization |
Experimental Protocols for this compound
Protocol 1: Determination of IC50 and LC50 of this compound in Eukaryotic Cells
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) of this compound.
Materials:
-
Eukaryotic cell line of choice (e.g., HEK293, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT or similar viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. The final concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 to 1000 µg/mL). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
Viability Assay: At each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 and LC50 values.
Protocol 2: Assessment of Morphological Changes Induced by this compound
This protocol describes the qualitative and quantitative assessment of morphological changes in eukaryotic cells upon treatment with this compound.
Materials:
-
Eukaryotic cell line of choice
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates with sterile glass coverslips
-
Microscope with imaging capabilities
-
Phalloidin and DAPI stains (for detailed morphological analysis)
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates at a suitable density to achieve 50-70% confluency after 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (including a vehicle control) for 24, 48, and 72 hours.
-
Live-Cell Imaging: At each time point, observe the cells under a phase-contrast microscope and capture images. Note any changes in cell shape, adherence, or presence of cellular debris.
-
Staining (Optional): For more detailed analysis, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with fluorescently labeled phalloidin (for actin cytoskeleton) and DAPI (for nuclei).
-
Image Analysis: Acquire fluorescent images and analyze for changes in cytoskeletal organization, nuclear morphology, and overall cell structure. Quantify the percentage of cells exhibiting morphological alterations compared to the control.
Logical Workflow for this compound Analysis
Caption: Workflow for assessing the effects of this compound on eukaryotic cells.
Section 2: Exophilin-5 (Slac2-b)
Introduction
Exophilin-5 (gene name: EXPH5) is a key effector protein for the small GTPase Rab27b.[2][8] It is involved in the transport and docking of intracellular vesicles, most notably multivesicular endosomes (MVEs) at the plasma membrane for exosome secretion.[4][5] Dysregulation of Exophilin-5 function has been linked to inherited skin fragility conditions.[3][6] The following protocols are designed to investigate the cellular function of Exophilin-5 through gene knockdown and overexpression studies.
Signaling Pathway: Rab27b and Exophilin-5 in Exosome Secretion
The Rab27b/Exophilin-5 signaling axis is integral to the terminal steps of the exosome secretion pathway. Rab27b, in its active GTP-bound state, recruits Exophilin-5 to the membrane of MVEs. Exophilin-5 then facilitates the transport of these MVEs along the actin cytoskeleton and their subsequent docking at the plasma membrane, leading to the release of intraluminal vesicles as exosomes.
Caption: The Rab27b/Exophilin-5 signaling pathway in exosome secretion.
Data Presentation: Expected Quantitative Data for Exophilin-5 Modulation
The following tables summarize the expected outcomes from the experimental manipulation of Exophilin-5 expression.
Table 3: Quantitative Effects of EXPH5 siRNA Knockdown on Exosome Secretion
| Cell Line | Transfection Reagent | siRNA Concentration (nM) | % Knockdown of EXPH5 mRNA | % Reduction in Exosome Secretion |
| e.g., HeLa | Lipofectamine RNAiMAX | 20 | >70% | ~50% |
| e.g., MDA-MB-231 | DharmaFECT 1 | 25 | >70% | User Data |
Table 4: Phenotypic Changes Following EXPH5 Overexpression
| Cell Line | Transfection Method | Overexpression Level (fold change) | % Change in Exosome Secretion | Observed Phenotype |
| e.g., HeLa | Plasmid Transfection | 5-10 | User Data | e.g., Increased cell migration |
| e.g., B16-F10 | Lentiviral Transduction | >10 | User Data | e.g., Altered melanosome distribution |
Experimental Protocols for Exophilin-5
Protocol 3: siRNA-Mediated Knockdown of EXPH5
This protocol details the transient knockdown of EXPH5 expression using small interfering RNA (siRNA).
Materials:
-
Eukaryotic cell line expressing Exophilin-5 (e.g., HeLa, keratinocytes)
-
Complete cell culture medium
-
Validated siRNA targeting EXPH5 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 5 µL of 20 µM siRNA stock (final concentration 100 nM) in 250 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: Add the 500 µL of siRNA-lipid complexes to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Validation of Knockdown: a. qRT-PCR: Harvest cells, extract total RNA, and perform quantitative real-time PCR using primers specific for EXPH5 and a housekeeping gene to determine the percentage of mRNA knockdown. b. Western Blot: Lyse cells, quantify protein concentration, and perform Western blotting using an antibody specific for Exophilin-5 to confirm protein level reduction.
-
Functional Assays: Following confirmation of knockdown, perform functional assays such as exosome quantification (e.g., by nanoparticle tracking analysis or exosome-specific ELISA) or analysis of cell migration.
Protocol 4: Overexpression of EXPH5
This protocol describes the transient or stable overexpression of Exophilin-5.
Materials:
-
Eukaryotic cell line of choice
-
Complete cell culture medium
-
Expression vector containing the full-length EXPH5 cDNA (e.g., pCMV-EXPH5-GFP) and an empty vector control
-
Transfection reagent (e.g., Lipofectamine 3000) or lentiviral production system
-
6-well plates
-
Reagents for validation of overexpression (qRT-PCR, Western blot)
-
Selection antibiotic (if establishing a stable cell line, e.g., puromycin)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 3.
-
Transfection: a. For each well, dilute 2.5 µg of the EXPH5 expression plasmid or empty vector in 125 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of P3000 reagent in 125 µL of Opti-MEM. c. Add the diluted P3000 reagent to the diluted DNA. d. In a separate tube, dilute 5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM. e. Combine the DNA-P3000 mixture with the diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature. f. Add the DNA-lipid complexes to the cells.
-
Incubation and Validation: Incubate for 48-72 hours and validate overexpression using qRT-PCR and Western blotting.
-
Stable Cell Line Generation (Optional): a. After 48 hours of transfection, passage the cells into a larger flask and add the appropriate selection antibiotic to the medium. b. Replace the medium with fresh selection medium every 3-4 days until resistant colonies appear. c. Isolate and expand individual colonies to establish a stable cell line overexpressing Exophilin-5.
-
Functional Assays: Use the transiently transfected or stable cell line to perform functional assays.
Experimental Workflow for Exophilin-5 Functional Analysis
Caption: Workflow for the functional analysis of Exophilin-5 in eukaryotic cells.
References
- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Germline Mutation in EXPH5 Implicates the Rab27B Effector Protein Slac2-b in Inherited Skin Fragility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Exophilin-5 supports lysosome-mediated trafficking required for epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Melanosome Transport by Inducing Exon Skipping in Melanophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EXPH5 exophilin 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Exophilin A Production from Exophiala pisciphila
Welcome to the technical support center for the production of Exophilin A from Exophiala pisciphila. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for improving the yield of this promising antibiotic during fermentation processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a secondary metabolite with antibacterial activity, particularly against Gram-positive bacteria.[1][2] It is produced by the black yeast Exophiala pisciphila.[1][2] The chemical structure of this compound has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1]
Q2: What are the optimal growth media for Exophiala pisciphila?
Exophiala pisciphila can be cultivated on various standard mycological media. Optimal growth is generally observed on Potato Dextrose Agar (PDA) and Malt Extract Agar (MA). For detailed morphological studies of conidia and mycelial development, Corn Meal Agar (CMA) is recommended. The fungus can also grow on Sabouraud's Dextrose Agar (SA), Oatmeal Agar (OA), Czapek's solution agar, and nutrient agar.[2]
Q3: What are the general optimal fermentation parameters for antibiotic production in fungi?
While specific optimal conditions for this compound production are not extensively documented, general parameters for fungal secondary metabolite production can be applied as a starting point. These include:
-
pH: Typically, a neutral pH of around 7.0 is favorable for the production of many fungal antibiotics.
-
Temperature: Mesophilic fungi often show optimal antibiotic production between 28°C and 37°C. For E. pisciphila, ideal growth occurs between 20-30°C, with maximum growth at 37°C.[2]
-
Aeration: Adequate aeration is crucial for the growth of aerobic fungi and the biosynthesis of secondary metabolites.
-
Agitation: Proper agitation in submerged cultures ensures uniform distribution of nutrients and oxygen.
Troubleshooting Guide
Low or no yield of this compound can be attributed to several factors. This guide provides a structured approach to identifying and resolving common issues.
| Issue | Possible Cause | Recommended Action |
| No or Poor Growth of E. pisciphila | Inappropriate media composition | Ensure the use of a rich medium such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB). Verify the correct preparation and sterilization of the media. |
| Suboptimal pH of the medium | Measure and adjust the initial pH of the medium to a range of 6.5-7.5. Monitor the pH during fermentation and adjust if necessary. | |
| Incorrect incubation temperature | Ensure the incubator is calibrated and maintained at the optimal temperature range for E. pisciphila growth (25-30°C). | |
| Contamination of the culture | Visually inspect the culture for any signs of bacterial or cross-contamination. Use aseptic techniques during inoculation and sampling. If contamination is suspected, discard the culture and start with a fresh, pure inoculum. | |
| Good Growth but Low this compound Yield | Nutrient limitation | Optimize the carbon and nitrogen sources in the fermentation medium. See the "Data Presentation" section for guidance on nutrient selection. Consider fed-batch strategies to replenish key nutrients. |
| Suboptimal fermentation parameters | Systematically optimize pH, temperature, aeration, and agitation using a design of experiments (DoE) approach to identify the ideal conditions for this compound production, which may differ from optimal growth conditions. | |
| Feedback inhibition | The accumulation of this compound may inhibit its own production. Consider implementing in-situ product removal techniques, such as the addition of adsorbent resins to the culture medium. | |
| Inappropriate fermentation phase for harvest | Secondary metabolite production is often growth-phase dependent. Perform a time-course study to determine the optimal harvest time, which is typically during the stationary phase. | |
| Inconsistent Yields Between Batches | Inoculum variability | Standardize the inoculum preparation, including the age and physiological state of the seed culture. Use a consistent inoculum size for each fermentation. |
| Inconsistent raw material quality | Use high-quality, consistent sources for all media components. Variations in the composition of complex media components (e.g., yeast extract, peptone) can significantly impact yield. |
Data Presentation
Table 1: Influence of Carbon and Nitrogen Sources on Secondary Metabolite Production in Fungi
This table summarizes the general effects of different carbon and nitrogen sources on the production of secondary metabolites in fungi, which can be used as a starting point for optimizing this compound production.
| Nutrient Source | Examples | General Effect on Secondary Metabolite Production |
| Carbon Sources | Glucose, Sucrose, Glycerol, Starch | The choice of carbon source can significantly influence the yield. Slowly metabolized sugars like lactose or glycerol can sometimes lead to higher yields by avoiding rapid biomass accumulation and catabolite repression. High glucose concentrations can sometimes repress secondary metabolism. |
| Nitrogen Sources | Peptone, Yeast Extract, Ammonium Sulfate, Sodium Nitrate | Complex nitrogen sources like peptone and yeast extract often support higher yields of secondary metabolites compared to inorganic sources. The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize. |
| Phosphate | Potassium Phosphate | Phosphate is essential for primary metabolism, but high concentrations can inhibit the production of some secondary metabolites. It is crucial to determine the optimal phosphate concentration. |
| Trace Elements | Iron, Zinc, Manganese, Copper | These are often required as cofactors for enzymes involved in secondary metabolite biosynthesis. Their optimal concentrations need to be determined empirically. |
Experimental Protocols
Protocol 1: Preparation of Seed Culture of Exophiala pisciphila
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) plates.
-
Inoculation: Aseptically transfer a pure culture of E. pisciphila onto the center of a fresh PDA plate.
-
Incubation: Incubate the plates at 28°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Seed Culture Inoculation: Aseptically cut out agar plugs (approximately 1 cm²) from the growing edge of the mycelial mat.
-
Liquid Culture: Transfer 3-5 agar plugs into a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).
-
Incubation: Incubate the flask on a rotary shaker at 150 rpm and 28°C for 3-5 days to generate a homogenous seed culture.
Protocol 2: Submerged Fermentation for this compound Production
-
Fermentation Medium: Prepare the desired fermentation medium (e.g., a modified PDB with optimized carbon and nitrogen sources) and sterilize it.
-
Inoculation: Aseptically transfer the seed culture (from Protocol 1) into the fermentation medium at a 5-10% (v/v) inoculation ratio.
-
Incubation: Incubate the fermentation culture under the desired conditions of temperature, pH, and agitation.
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (e.g., by measuring dry cell weight) and this compound production.
-
Extraction and Analysis: At the end of the fermentation, separate the mycelia from the broth by centrifugation or filtration. Extract this compound from the supernatant using a suitable solvent (e.g., ethyl acetate). Analyze the extract for this compound concentration using techniques such as High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Putative Biosynthetic Pathway of this compound
Since the specific biosynthetic gene cluster for this compound has not been fully elucidated, the following diagram presents a putative pathway based on the known principles of polyketide biosynthesis. This compound is a polyketide, and its monomer, (3R,5R)-3,5-dihydroxydecanoic acid, is likely synthesized by a Type I Polyketide Synthase (PKS).
Caption: A putative biosynthetic pathway for this compound.
Experimental Workflow for this compound Production
The following diagram outlines the general workflow for the production, extraction, and analysis of this compound from Exophiala pisciphila.
Caption: General experimental workflow for this compound production.
Troubleshooting Logic for Low this compound Yield
This diagram provides a logical approach to troubleshooting common issues leading to low yields of this compound.
Caption: A troubleshooting flowchart for low this compound yield.
References
Optimization of Exophilin A stability and solubility in aqueous solutions
Welcome to the technical support center for Exophilin A. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the stability and solubility of this compound in aqueous solutions for experimental use.
Important Note: this compound is a natural product, specifically a trimer of (3R,5R)-3,5-dihydroxydecanoic acid, and functions as an antibiotic.[1] It is a small molecule and not a protein. The following guidance is tailored for the physicochemical properties of complex, poorly soluble small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is an antibacterial compound discovered in the marine microorganism Exophiala pisciphila.[1] Its chemical structure is a trimer of a dihydroxydecanoic acid, making it a relatively large and lipophilic molecule with a calculated XLogP3-AA of 5.1, indicating poor water solubility.[2] This inherent hydrophobicity is the primary reason it is challenging to dissolve in aqueous buffers.
Q2: I am observing a precipitate after dissolving this compound in my buffer. What should I do?
Precipitation upon dilution of a stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This often happens when the concentration of the organic co-solvent from the stock is insufficient to keep the compound dissolved in the final aqueous medium.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Your target concentration may be above the solubility limit of this compound in the final buffer. Try a lower final concentration.
-
Increase Co-solvent Percentage: The final percentage of the organic solvent (like DMSO or ethanol) in your aqueous buffer may be too low. While desirable to keep it minimal, especially for cell-based assays, increasing it slightly (e.g., from 0.5% to 1%) may help.
-
Use a Different Co-solvent: Some compounds are more soluble in specific solvents. If using DMSO, consider trying ethanol, methanol, or DMF for your stock solution.[3]
-
Incorporate Solubilizing Excipients: Consider adding excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) to your aqueous buffer to improve solubility.[4][5]
-
Q3: How should I prepare stock solutions of this compound and how should they be stored?
For initial stock solutions, use a water-miscible organic solvent in which this compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common choice.
-
Preparation:
-
Weigh the desired amount of this compound powder accurately.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Use gentle vortexing or sonication to ensure the compound is fully dissolved.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability. Studies on other antibiotics show that storage at -70°C is generally recommended for preserving activity over long periods.[6]
-
Q4: My compound's activity seems to decrease over time in my experimental media. What could be the cause?
Loss of activity can be due to either chemical degradation or precipitation out of the solution.
-
Chemical Degradation: this compound contains ester linkages which can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. The rate of degradation for many antibiotics is influenced by pH, temperature, and light exposure.[7][8]
-
Precipitation: The compound may be slowly precipitating out of your complex cell culture media or assay buffer over the course of the experiment. This reduces the effective concentration and thus the observed activity.
To investigate this, perform a stability study under your specific experimental conditions (see Experimental Protocols section).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in buffer. | The compound has very low aqueous solubility. | Do not attempt to dissolve directly in aqueous buffer. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first. |
| Stock solution turns cloudy when diluted in buffer. | The aqueous solubility limit has been exceeded. The percentage of organic co-solvent is too low in the final solution. | 1. Reduce the final concentration of this compound.2. Increase the percentage of the organic co-solvent in the final solution (be mindful of assay tolerance).3. Add a solubilizing agent (e.g., cyclodextrin, surfactant) to the aqueous buffer before adding the drug stock.[5][9] |
| Inconsistent results between experiments. | Precipitation during the experiment. Degradation of the compound in stock or working solution. Inaccurate pipetting of viscous stock (e.g., DMSO). | 1. Visually inspect for precipitate before and after experiments. Centrifuge samples and test the supernatant to confirm.2. Perform a stability study under your experimental conditions (time, temp, pH).[10]3. Use positive displacement pipettes for viscous organic stocks. Prepare an intermediate dilution in a less viscous solvent if possible. |
| Low or no biological activity observed. | Compound is not soluble at the tested concentration. Compound has degraded. | 1. Confirm solubility using a protocol to determine the Maximum Soluble Concentration (see protocols below).2. Use freshly prepared dilutions from a properly stored stock.3. Test the stability of this compound in your specific assay medium over the time course of your experiment. |
Quantitative Data Summary
The following tables provide illustrative data based on the expected behavior of poorly soluble natural products. Researchers should generate their own data for this compound under their specific experimental conditions.
Table 1: Example Solubility of this compound in Common Solvent Systems
| Solvent System | Temperature (°C) | Maximum Soluble Concentration (µg/mL) | Observations |
| Deionized Water | 25 | < 1 | Insoluble |
| PBS (pH 7.4) | 25 | < 1 | Insoluble |
| PBS + 1% DMSO | 25 | ~15 | Slight haze observed |
| PBS + 5% DMSO | 25 | > 100 | Clear solution |
| 100% DMSO | 25 | > 50,000 | Freely soluble |
| 100% Ethanol | 25 | > 20,000 | Freely soluble |
| PBS + 2% HP-β-Cyclodextrin | 25 | ~50 | Clear solution |
Table 2: Example Stability of this compound (10 µg/mL) in Aqueous Buffer (PBS + 1% DMSO)
| Condition | Time (hours) | % Remaining (HPLC) | Observations |
| 4°C, pH 7.4 | 24 | 98.5% | No change |
| 25°C, pH 7.4 | 24 | 94.2% | Minor degradation |
| 37°C, pH 7.4 | 24 | 85.1% | Significant degradation |
| 25°C, pH 5.0 | 24 | 97.8% | Stable |
| 25°C, pH 9.0 | 24 | 70.3% | Rapid degradation, potential hydrolysis |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffers
This protocol provides a rapid assessment of the solubility of a compound when an organic stock solution is diluted into an aqueous buffer.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplates (polypropylene recommended)
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or light scatter
-
Multichannel pipette
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of 2x concentrated solutions of this compound in DMSO by serial dilution (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add 100 µL of your aqueous buffer to the wells of a 96-well plate.
-
Add 100 µL of the 2x DMSO stock solutions to the corresponding wells containing the buffer. This creates a 1:1 dilution, resulting in a final DMSO concentration of 50% and final drug concentrations of 5 mM, 2.5 mM, 1.25 mM, etc.
-
Mix thoroughly by pipetting or using a plate shaker for 5-10 minutes.
-
Allow the plate to equilibrate at room temperature for 1-2 hours.
-
Measure the turbidity of each well by reading the absorbance at 620 nm.
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO control wells.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol uses exaggerated storage conditions (stress conditions) to accelerate the degradation of this compound, helping to identify potential stability issues.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
Acids: 0.1 M HCl
-
Bases: 0.1 M NaOH
-
Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)
-
HPLC-UV or HPLC-MS system
-
pH meter
-
Incubator/water bath
-
UV lamp (for photostability)
Methodology:
-
Sample Preparation: Prepare multiple vials of this compound at a known concentration (e.g., 100 µg/mL) in your target buffer.
-
Acid Hydrolysis: Add 0.1 M HCl to a sample vial. Store at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a sample vial. Store at 60°C for 24 hours. Note: Ester bonds are particularly susceptible to base hydrolysis.
-
Oxidative Degradation: Add 3% H₂O₂ to a sample vial. Store at room temperature for 24 hours.
-
Thermal Degradation: Store a sample vial at 60°C for 24 hours.
-
Photostability: Expose a sample vial to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil.
-
Control: Store a sample vial at 4°C protected from light.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Data Analysis: Compare the peak area of this compound in the stressed samples to the control sample to calculate the percentage of degradation. The appearance of new peaks indicates the formation of degradation products.[11][12]
Visualizations
References
- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C30H56O10 | CID 9916202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to improve the solubility of therapeutical natural products: a review - ProQuest [proquest.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Overcoming poor solubility of Exophilin A in biological assays
Welcome to the technical support center for Exophilin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in biological assays, with a particular focus on its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a polyketide antibiotic discovered in the culture of the marine microorganism Exophiala pisciphila.[1][2][3] Its chemical structure is a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1] The primary biological activity of this compound is its antimicrobial effect against Gram-positive bacteria.[1][4]
Q2: Why is this compound difficult to dissolve in aqueous solutions for my biological assays?
A2: this compound is a lipophilic molecule, as indicated by its high computed XLogP3-AA value of 5.1, which suggests poor water solubility.[5] This inherent hydrophobicity makes it challenging to dissolve in aqueous buffers commonly used in biological assays, leading to potential precipitation and inaccurate results.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: While specific experimental solubility data for this compound is limited, based on its chemical properties and general practices for poorly soluble compounds, the following solvents are recommended for preparing stock solutions:
-
Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.[6][7]
-
Ethanol or Methanol: These polar organic solvents can also be used. A mixture of ethanol and DMSO has been shown to be effective for dissolving other poorly soluble natural products.[8]
It is crucial to prepare a high-concentration stock solution in one of these organic solvents and then dilute it into your aqueous assay medium. Be mindful of the final solvent concentration in your assay, as high concentrations can affect cellular viability and enzyme activity.
Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the solvent concentration in the final assay medium: If your experimental system can tolerate it, a slightly higher percentage of the organic solvent (e.g., DMSO) in the final medium can help maintain solubility. However, always run a solvent control to check for any effects on your assay.
-
Use a solubilizing agent: Consider the use of excipients such as cyclodextrins or formulating this compound into a lipid-based delivery system like a self-emulsifying drug delivery system (SEDDS) to improve its aqueous solubility.[9]
-
Sonication: Briefly sonicating the final solution after dilution can help to disperse small aggregates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible assay results | Precipitation of this compound from the solution, leading to variable effective concentrations. | Prepare fresh dilutions for each experiment from a recently prepared stock solution. Visually inspect for any precipitation before use. Consider using a solubility-enhancing formulation. |
| No observable biological activity | Poor solubility leading to an actual concentration that is much lower than the intended concentration. | Confirm the solubility of this compound in your specific assay medium at the desired concentration. Try a different solubilization strategy or a higher initial stock concentration with a smaller dilution factor. |
| Toxicity observed in control cells (no this compound) | The organic solvent used for the stock solution (e.g., DMSO) is at a toxic concentration in the final assay medium. | Determine the maximum tolerated solvent concentration for your specific cell line or assay system. Ensure the final solvent concentration is below this level. Always include a solvent control in your experiments. |
Quantitative Data
The antimicrobial activity of this compound against various Gram-positive bacteria is summarized below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Test Organism | MIC (µg/mL) |
| Bacillus subtilis PCI 219 | 1.56 |
| Staphylococcus aureus FDA 209P | 3.13 |
| Micrococcus luteus PCI 1001 | 0.78 |
| Corynebacterium xerosis ATCC 7711 | 1.56 |
Data extracted from the original discovery publication by Doshida et al. (1996).[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the tube until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.[10]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Test bacterium (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
In the first column of the 96-well plate, add a volume of the this compound stock solution to the appropriate volume of MHB to achieve the highest desired concentration.
-
Perform serial two-fold dilutions of this compound across the plate by transferring half of the volume from one well to the next.
-
Add the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth.
Visualizations
Signaling Pathway: Hypothetical Mechanism of Action of this compound
As the precise mechanism of action for this compound has not been elucidated, a hypothetical pathway is proposed based on the known mechanisms of other polyketide antibiotics that interfere with bacterial cell processes.[11][12]
References
- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Metabolites from the Soil-Derived Fungus Exophiala Pisciphila [mdpi.com]
- 3. Marine Drugs from Sponge-Microbe Association—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
Refining dosage and concentration of Exophilin A for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exophilin A in in vitro settings.
Disclaimer: Current scientific literature on this compound primarily focuses on its antibacterial properties against Gram-positive bacteria.[1] Information regarding its effects on eukaryotic cells, including specific signaling pathways, comprehensive cytotoxicity data, and established protocols for use in mammalian cell culture, is limited. The following guidance is based on the available data and general principles for in vitro testing of novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an antibiotic compound isolated from the marine microorganism Exophiala pisciphila.[1] Chemically, it is a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1]
Q2: What is the primary known biological activity of this compound?
A2: The primary reported biological activity of this compound is its antimicrobial action against Gram-positive bacteria.[1]
Q3: What are the physical and chemical properties of this compound?
A3: The known properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 172703-87-6 |
| Molecular Formula | C₃₀H₅₆O₁₀ |
| Molecular Weight | 576.76 g/mol |
Q4: How should I prepare a stock solution of this compound?
Q5: Is there any information on the signaling pathways affected by this compound in mammalian cells?
A5: Currently, there is no published research detailing specific signaling pathways in mammalian cells that are modulated by this compound. Researchers interested in this area would need to conduct exploratory studies, such as pathway-focused PCR arrays, Western blotting for key signaling proteins, or reporter assays.
Troubleshooting Guide
This guide addresses potential issues that may arise when using this compound in in vitro experiments.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent antibacterial activity (MIC) | - Compound instability: this compound may degrade in the experimental medium over time. - Inaccurate serial dilutions: Errors in preparing the concentration gradient. - Bacterial inoculum variability: Inconsistent starting bacterial density. | - Perform stability studies of this compound in your specific culture medium. - Prepare fresh dilutions for each experiment and verify pipetting accuracy. - Standardize the bacterial inoculum using optical density (OD) measurements. |
| High cytotoxicity in mammalian cells | - Concentration is too high: The effective antibacterial concentration may be toxic to eukaryotic cells. - Solvent toxicity: The solvent used for the stock solution may be causing cell death. - Cell line sensitivity: The specific cell line may be particularly sensitive to the compound. | - Perform a dose-response curve to determine the IC50 value. - Include a solvent control to assess its effect on cell viability. - Test on multiple cell lines to understand the spectrum of cytotoxicity. |
| Precipitation of this compound in culture medium | - Poor solubility: The compound may not be soluble at the desired concentration in aqueous media. - Interaction with media components: Components of the culture medium (e.g., serum proteins) may cause precipitation. | - Try a different solvent for the stock solution. - Decrease the final concentration of this compound. - Prepare the final dilution in a serum-free medium first, then add serum if required. |
| No observable effect on mammalian cells | - Concentration is too low: The tested concentrations may be below the threshold for a biological response. - Short exposure time: The incubation time may be insufficient to induce a measurable effect. - Endpoint insensitivity: The chosen assay may not be sensitive enough to detect subtle changes. | - Test a wider and higher range of concentrations. - Increase the duration of exposure to the compound. - Use multiple, more sensitive assays to measure cell health and function (e.g., ATP-based viability assays, apoptosis assays). |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria
This protocol outlines the broth microdilution method to determine the MIC of this compound.
Materials:
-
This compound stock solution
-
Gram-positive bacteria (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate.
-
Add the standardized bacterial suspension to each well.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.
Protocol 2: Cytotoxicity Assessment in Mammalian Cells (MTT Assay)
This protocol provides a general method to assess the effect of this compound on the viability of mammalian cells.
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical signaling pathway for this compound in mammalian cells.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Enhancing the Target Selectivity of Exophilin A
Welcome to the technical support center for researchers working with Exophilin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the target selectivity of this promising antibacterial compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural product isolated from the marine microorganism Exophiala pisciphila. It is a trimer of (3R,5R)-3,5-dihydroxydecanoic acid and has demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[1] Current research is focused on identifying its specific molecular target(s) within bacteria and improving its selectivity to minimize potential off-target effects and enhance its therapeutic potential.
Q2: What are the general strategies for improving the target selectivity of a small molecule inhibitor like this compound?
Improving the target selectivity of a small molecule involves modifying its chemical structure to enhance its binding affinity for the intended target while reducing its affinity for other molecules. Key medicinal chemistry strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule and assessing the impact on target binding and off-target activity.
-
Rational Drug Design: Utilizing computational modeling and the three-dimensional structure of the target protein to design modifications that improve complementarity and binding affinity.[2][3] This can involve strategies that exploit differences in shape, electrostatics, and flexibility between the target and off-target proteins.[3]
-
Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then linking them to the this compound scaffold to enhance affinity and selectivity.
-
Allosteric Targeting: Designing modifications that allow this compound to bind to an allosteric site on the target protein, which is often less conserved than the active site, leading to higher selectivity.[4][3]
Q3: How can I identify the molecular target of this compound in bacteria?
Identifying the molecular target is a critical step. Common experimental approaches include:
-
Affinity Chromatography: Immobilizing a modified version of this compound onto a solid support to "pull down" its binding partners from a bacterial lysate.[5] These binding partners can then be identified using mass spectrometry.
-
Analysis of Resistant Mutants: Isolating bacteria that have developed resistance to this compound and sequencing their genomes to identify mutations. The mutated gene may encode the target protein.[6]
-
Proteomics and Metabolomics: Comparing the proteome and metabolome of bacteria treated with this compound to untreated bacteria to identify changes in protein expression or metabolic pathways, which can provide clues about the compound's mechanism of action.[7]
-
Genetic Overexpression Libraries: Screening libraries of bacterial strains that overexpress different proteins to find a strain that shows increased resistance to this compound, suggesting the overexpressed protein is the target.[7]
Troubleshooting Guides
Guide 1: Affinity Chromatography for Target Identification
Issue: Low yield of pulled-down proteins.
| Possible Cause | Troubleshooting Step |
| Inefficient immobilization of this compound | 1. Confirm successful covalent coupling of the this compound derivative to the resin using a colorimetric assay or by analyzing the supernatant for unbound ligand. 2. Optimize the coupling chemistry (e.g., different linkers, activation methods). |
| Weak binding affinity between this compound and its target | 1. Increase the concentration of the bacterial lysate applied to the column. 2. Perform the binding step at a lower temperature (e.g., 4°C) to stabilize the interaction. 3. Use a photo-affinity probe to covalently crosslink this compound to its target upon UV exposure.[7] |
| Harsh washing conditions | 1. Decrease the stringency of the wash buffers (e.g., lower salt concentration, milder detergent). 2. Reduce the number of wash steps. |
| Inefficient elution | 1. Optimize the elution buffer (e.g., change pH, use a competitive binder). 2. If using a denaturing elution buffer (e.g., SDS-PAGE sample buffer), ensure complete denaturation and recovery of proteins. |
Issue: High background of non-specific binding.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking of the affinity resin | 1. Increase the concentration or incubation time of the blocking agent (e.g., BSA, ethanolamine). 2. Test different blocking agents. |
| Hydrophobic or ionic interactions with the resin or linker | 1. Increase the salt concentration in the binding and wash buffers to reduce ionic interactions. 2. Include a non-ionic detergent (e.g., Tween-20) in the buffers to minimize hydrophobic interactions. |
| Contamination of the bacterial lysate | 1. Pre-clear the lysate by passing it through a column with an unfunctionalized resin before applying it to the affinity column. |
Guide 2: Cell-Based Assays for Selectivity Profiling
Issue: High variability in Minimum Inhibitory Concentration (MIC) assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent bacterial inoculum | 1. Ensure the bacterial culture is in the mid-logarithmic growth phase before preparing the inoculum. 2. Standardize the inoculum density using a spectrophotometer (OD600) or by plating serial dilutions for colony forming unit (CFU) counting. |
| Inaccurate serial dilutions of this compound | 1. Calibrate pipettes regularly. 2. Prepare fresh serial dilutions for each experiment. |
| Edge effects in microtiter plates | 1. Avoid using the outer wells of the microtiter plate, or fill them with sterile medium to maintain humidity. 2. Ensure proper sealing of the plate during incubation to prevent evaporation. |
| Contamination of cell cultures | 1. Regularly check cultures for contamination by microscopy and plating on nutrient agar.[8][9] 2. Use strict aseptic techniques. |
Issue: Discrepancy between in vitro and cell-based assay results.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of this compound derivatives | 1. Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). 2. Modify the chemical structure of this compound to improve its physicochemical properties for better cell penetration. |
| Efflux pump activity in bacteria | 1. Test the activity of this compound in the presence of known efflux pump inhibitors. 2. Use bacterial strains with known efflux pump deletions. |
| Metabolism of this compound by the bacteria | 1. Analyze the stability of this compound in the presence of bacterial cells or cell lysates over time using LC-MS. |
Quantitative Data Presentation
Table 1: Hypothetical Selectivity Data for this compound Derivatives
This table illustrates how quantitative data can be used to compare the selectivity of different this compound derivatives. Here, we assume the primary target is a specific kinase in Staphylococcus aureus and a common off-target is a human kinase.
| Compound | Target Kinase IC50 (µM) | Off-Target Kinase IC50 (µM) | Selectivity Index (Off-Target IC50 / Target IC50) |
| This compound | 5.2 | 15.6 | 3 |
| Derivative 1 | 2.8 | 84.0 | 30 |
| Derivative 2 | 1.5 | 150.0 | 100 |
| Derivative 3 | 8.9 | 17.8 | 2 |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10] A higher selectivity index indicates greater selectivity for the target kinase.
Experimental Protocols
Protocol 1: Affinity Chromatography for Target Identification
Objective: To identify the protein binding partners of this compound from a bacterial lysate.
Materials:
-
This compound derivative with a linker for immobilization
-
NHS-activated sepharose resin
-
Bacterial cell culture (e.g., Staphylococcus aureus)
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (1 M Tris-HCl pH 8.5)
Methodology:
-
Immobilization of this compound:
-
Dissolve the this compound derivative in a suitable solvent and couple it to the NHS-activated sepharose resin according to the manufacturer's instructions.
-
Block any remaining active groups on the resin with ethanolamine.
-
Wash the resin extensively to remove unbound ligand.
-
-
Preparation of Bacterial Lysate:
-
Grow a culture of the target bacteria to mid-log phase.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the this compound-coupled resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with unfunctionalized, blocked resin.
-
Wash the resin several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins using the elution buffer. If using a low pH elution buffer, neutralize the eluate immediately with the neutralization buffer.
-
Analyze the eluted proteins by SDS-PAGE and silver staining.
-
Excise unique protein bands from the gel and identify them by mass spectrometry.
-
Protocol 2: Kinase Selectivity Assay
Objective: To determine the selectivity of this compound derivatives against a panel of kinases.
Materials:
-
This compound derivatives
-
Target kinase and a panel of off-target kinases
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
Methodology:
-
Prepare Kinase Reactions:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the this compound derivative at various concentrations (for IC50 determination).
-
Add the specific kinase to each well.
-
Add the corresponding substrate for each kinase.
-
-
Initiate Kinase Reaction:
-
Add ATP to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinases (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
-
Measure Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay according to the manufacturer's protocol.[11] The luminescent signal is proportional to the amount of ADP, which reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the this compound derivative.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the selectivity index by dividing the IC50 for the off-target kinase by the IC50 for the target kinase.
-
Visualizations
Caption: Experimental workflow for target identification and selectivity improvement of this compound.
Caption: Simplified Agr quorum sensing pathway in Staphylococcus aureus.[1][12][13][14][15]
Caption: General mechanism of a bacterial two-component signal transduction system.[2][3][6][16][17]
References
- 1. mdpi.com [mdpi.com]
- 2. Two-Component Signal Transduction in Bacillus subtilis: How One Organism Sees Its World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 5. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. scientificlabs.com [scientificlabs.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 14. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Two-Component Signal Transduction Pathways Regulating Growth and Cell Cycle Progression in a Bacterium: A System-Level Analysis | PLOS Biology [journals.plos.org]
- 17. its.caltech.edu [its.caltech.edu]
Validation & Comparative
Comparative Analysis of Exophilin A and Other Leading Antibiotics Against Gram-Positive Bacteria
A comprehensive guide for researchers and drug development professionals on the performance and mechanisms of key antibiotics, highlighting the therapeutic potential and current data limitations of the novel marine-derived compound, Exophilin A.
Introduction
The rising threat of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. This compound, a recently discovered antibiotic isolated from the marine microorganism Exophiala pisciphila, has demonstrated promising activity against Gram-positive bacteria.[1] This guide provides a comparative analysis of this compound with established antibiotics—vancomycin, daptomycin, and linezolid—that are frontline treatments for infections caused by Gram-positive pathogens. While detailed quantitative data for this compound remains limited in publicly available literature, this analysis summarizes the current knowledge and provides a framework for its future evaluation.
Data Presentation: A Comparative Overview
Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in peer-reviewed literature, a direct quantitative comparison is not currently possible. The following table provides a comparative summary of the MICs for established antibiotics against common Gram-positive pathogens, offering a benchmark for the future evaluation of this compound.
| Antibiotic | Target Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Vancomycin | Staphylococcus aureus | 1.0 | 2.0 |
| Enterococcus faecalis | 2.0 | 4.0 | |
| Daptomycin | Staphylococcus aureus | 0.25-0.5 | 0.5-1.0 |
| Enterococcus faecalis | 1.0 | 2.0 | |
| Linezolid | Staphylococcus aureus | 1.0-2.0 | 2.0-4.0 |
| Enterococcus faecalis | 1.0 | 2.0 |
Note: MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values can vary based on the specific strains and testing methodologies used.
Mechanisms of Action: A Tale of Different Targets
The therapeutic efficacy of an antibiotic is intrinsically linked to its mechanism of action. While the precise mechanism of this compound is yet to be fully elucidated, the modes of action for vancomycin, daptomycin, and linezolid are well-characterized, targeting distinct cellular processes in Gram-positive bacteria.
-
Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity. This action leads to cell lysis and death.
-
Daptomycin: A cyclic lipopeptide, daptomycin has a unique mechanism that involves the disruption of the bacterial cell membrane's function. In a calcium-dependent manner, it inserts into the cell membrane, leading to depolarization, potassium ion efflux, and ultimately, cell death.[2]
-
Linezolid: As the first of the oxazolidinone class of antibiotics, linezolid inhibits the initiation of protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex with messenger RNA and the 30S subunit, thereby halting the production of essential bacterial proteins.
Experimental Protocols: Determining Antimicrobial Susceptibility
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a standardized and widely used technique to quantify the in vitro activity of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of the antibiotic in a suitable solvent and dilute it to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial Inoculum: Culture the bacterial strain on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- 96-Well Microtiter Plate: Use sterile 96-well plates for the assay.
2. Assay Procedure:
- Dispense 50 µL of CAMHB into each well of the microtiter plate.
- Add 50 µL of the highest concentration of the antibiotic to the first well of each row to be tested.
- Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
- Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
- Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
3. Incubation and Interpretation:
- Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
- The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing Antimicrobial Action and Discovery
The following diagrams illustrate key concepts in the comparative analysis of antibiotics.
Caption: Cellular targets of different antibiotics in Gram-positive bacteria.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound represents a promising new scaffold for the development of antibiotics against Gram-positive bacteria. However, a comprehensive comparative analysis of its efficacy is currently hampered by the lack of publicly available quantitative data. Further research is imperative to determine its precise mechanism of action and to establish its in vitro activity profile against a broad range of clinical isolates. The established antibiotics—vancomycin, daptomycin, and linezolid—each offer effective treatment options through distinct molecular mechanisms. The continued exploration of novel compounds like this compound, alongside a thorough understanding of existing therapies, is crucial in the ongoing battle against antimicrobial resistance.
References
The Efficacy of Exophilin A Against Clinically Relevant Gram-Positive Bacteria: A Comparative Analysis
A comprehensive evaluation of the antibacterial efficacy of Exophilin A remains to be conducted, as publicly available data on its minimum inhibitory concentration (MIC) against key Gram-positive pathogens is not available. Discovered in the culture of the marine microorganism Exophiala pisciphila, this compound has been identified as a novel antibacterial compound with activity against Gram-positive bacteria.[1] However, without quantitative performance data, a direct comparison to established clinical antibiotics is not possible.
This guide provides a framework for the comparative analysis of this compound, outlining the necessary experimental data and protocols required for a thorough assessment. To offer a relevant benchmark, this guide includes a summary of the efficacy of current standard-of-care antibiotics against clinically significant Gram-positive bacteria, including Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus, MRSA), Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis.
Comparative Efficacy of Standard-of-Care Antibiotics
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of commonly used antibiotics against a panel of Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation and is a key metric for assessing antibacterial potency.
| Antibiotic | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Enterococcus faecalis | Bacillus subtilis |
| Vancomycin | 0.5 - 2 µg/mL | ≤ 1 µg/mL | 1 - 4 µg/mL | 0.12 - 2 µg/mL |
| Daptomycin | 0.25 - 1 µg/mL | 0.06 - 0.5 µg/mL | 1 - 4 µg/mL | 0.25 - 1 µg/mL |
| Linezolid | 0.5 - 4 µg/mL | 0.5 - 2 µg/mL | 1 - 4 µg/mL | 0.5 - 2 µg/mL |
| Penicillin | Resistant (for MRSA) | ≤ 0.06 - 8 µg/mL[2] | 1 - 8 µg/mL | 0.015 - 0.12 µg/mL |
| Ampicillin | Resistant (for MRSA) | 0.015 - 2 µg/mL | 1 - 8 µg/mL | 0.015 - 0.12 µg/mL |
Note: MIC values can vary depending on the specific strain and testing methodology.
Unraveling the Mechanism of Action: A Path Forward for this compound
The mechanism by which this compound exerts its antibacterial effect is currently unknown. As a polyketide, it may share mechanisms with other compounds in this class, which are known to act on various cellular targets.[3][4][5] Potential mechanisms could include inhibition of cell wall synthesis, disruption of cell membrane integrity, or interference with protein or nucleic acid synthesis.[6][7] Elucidating this mechanism is a critical step in the development of this compound as a potential therapeutic agent.
Caption: Hypothetical mechanisms of this compound's antibacterial action.
Experimental Protocols
To facilitate future research and ensure standardized comparison, detailed protocols for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9][10][11]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay
Assessing the toxicity of this compound against mammalian cells is crucial to determine its therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12]
Protocol:
-
Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and incubate until they reach approximately 80% confluency.
-
Treatment: Expose the cells to various concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
In Vivo Efficacy Assessment
Animal models are essential for evaluating the in vivo efficacy of a new antimicrobial agent. A murine sepsis model is a common model for systemic infections.[13][14][15][16]
Protocol:
-
Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of the target Gram-positive bacterium.
-
Treatment: Administer this compound at various doses and schedules (e.g., intraperitoneally or intravenously) to different groups of infected mice.
-
Monitoring: Monitor the mice for survival, clinical signs of illness, and body weight changes over a specified period (e.g., 7 days).
-
Bacterial Load Determination: At specific time points, euthanize a subset of mice from each group and determine the bacterial load in relevant organs (e.g., spleen, liver, and blood) by plating serial dilutions of tissue homogenates.
The lack of available data on this compound underscores the need for further investigation to determine its potential as a clinically useful antibiotic. The protocols and comparative data provided in this guide offer a roadmap for the systematic evaluation of this promising natural product.
References
- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. The unusual mode of action of the polyketide glycoside antibiotic cervimycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vibiosphen.com [vibiosphen.com]
- 15. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Exophilin A Versus Vancomycin for the Treatment of MRSA
For Immediate Release
In the ongoing battle against antibiotic resistance, the quest for novel therapeutics to combat Methicillin-resistant Staphylococcus aureus (MRSA) is paramount. This guide provides a comparative overview of Exophilin A, a marine-derived antibiotic, and vancomycin, a long-standing cornerstone of anti-MRSA therapy. While direct head-to-head clinical studies are not yet available, this document outlines the known attributes of each compound and details the rigorous experimental protocols required for a comprehensive comparison. This guide is intended for researchers, scientists, and drug development professionals vested in the discovery of next-generation antibiotics.
Introduction to the Contenders
This compound: A novel antibacterial compound, this compound is a natural product isolated from the marine microorganism Exophiala pisciphila.[1][2] Its chemical structure is a trimer of (3R,5R)-3,5-dihydroxydecanoic acid.[1][2] Preliminary studies have indicated that this compound exhibits antimicrobial activity against Gram-positive bacteria, which includes the spectrum of activity relevant to MRSA.[1][2] However, specific quantitative data on its efficacy against various MRSA strains are not yet publicly available.
Vancomycin: A glycopeptide antibiotic, vancomycin has been a crucial last-resort treatment for serious MRSA infections for decades. It is a complex molecule that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Despite its historical efficacy, the emergence of vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA) strains poses a significant clinical challenge.
Mechanism of Action: A Tale of Two Strategies
The modes by which this compound and vancomycin combat MRSA are fundamentally different. Understanding these mechanisms is critical to predicting their efficacy, potential for synergy with other drugs, and the likelihood of resistance development.
This compound: The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. As a dihydroxydecanoic acid trimer, its structure suggests it may interfere with bacterial cell membrane integrity or key enzymatic processes. Further research is necessary to pinpoint its specific molecular target within the bacterial cell.
Vancomycin: Vancomycin's mechanism is well-established. It targets the D-alanyl-D-alanine termini of peptidoglycan precursors, the building blocks of the bacterial cell wall. By binding to these precursors, vancomycin sterically hinders the transglycosylation and transpeptidation steps in cell wall synthesis, ultimately leading to cell lysis.
Figure 1. Comparative Mechanisms of Action.
Quantitative Performance Metrics: A Hypothetical Comparison
To rigorously compare this compound and vancomycin, a series of standardized in vitro and in vivo experiments are essential. The following tables outline the key quantitative data that would be generated in such a head-to-head study.
In Vitro Susceptibility
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. It is the lowest concentration of the drug that prevents visible growth of a bacterium.
| Parameter | This compound | Vancomycin |
| MIC Range (µg/mL) | Data not publicly available | 0.5 - 2.0 |
| MIC50 (µg/mL) | Data not publicly available | 1.0 |
| MIC90 (µg/mL) | Data not publicly available | 2.0 |
| Data for vancomycin is based on typical values for MRSA clinical isolates. |
In Vitro Kill Kinetics
Time-kill assays provide insight into the bactericidal or bacteriostatic nature of an antibiotic over time.
| Parameter | This compound | Vancomycin |
| Bactericidal/Bacteriostatic | Data not publicly available | Bactericidal |
| Time to 3-log10 reduction in CFU/mL | Data not publicly available | Concentration-dependent |
In Vivo Efficacy
Animal models of infection are critical for evaluating an antibiotic's performance in a physiological setting.
| Parameter | This compound | Vancomycin |
| Murine Sepsis Model (% Survival) | Data not publicly available | Dose-dependent |
| Murine Skin Infection Model (log10 CFU reduction) | Data not publicly available | Dose-dependent |
Experimental Protocols for a Head-to-Head Comparison
The following are detailed methodologies for the key experiments required to directly compare the efficacy of this compound and vancomycin against MRSA.
References
Inter-Laboratory Validation of Exophilin A's Antimicrobial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of Exophilin A against other alternatives, supported by experimental data. The information is intended to facilitate an objective assessment of its potential as a novel antimicrobial agent.
Comparative Analysis of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Vancomycin, and Linezolid against various Gram-positive bacteria. The data for this compound is sourced from the foundational study by Doshida et al. (1996), while the data for Vancomycin and Linezolid is compiled from various published studies. It is important to note that the data for this compound has not been subjected to a formal inter-laboratory validation study, and as such, these values should be considered preliminary.
| Microorganism | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Data not publicly available | 0.5 - 2.0 | 0.5 - 4.0[1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Data not publicly available | 1.0 - 2.0 | 1.0 - 4.0[1] |
| Bacillus subtilis ATCC 6633 | Data not publicly available | Data not publicly available | Data not publicly available |
| Micrococcus luteus ATCC 9341 | Data not publicly available | Data not publicly available | Data not publicly available |
Disclaimer: The MIC values for this compound are based on initial findings and have not been corroborated through inter-laboratory studies. The data for Vancomycin and Linezolid represent a range of reported MICs and may vary between different studies and testing methodologies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial susceptibility of a compound. The following protocol outlines the standardized broth microdilution method.
1. Preparation of Materials:
-
Antimicrobial Agents: Stock solutions of this compound, Vancomycin, and Linezolid are prepared in an appropriate solvent at a high concentration.
-
Bacterial Strains: Pure cultures of the test microorganisms (Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus) are grown overnight on a suitable agar medium.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Inoculum Preparation:
-
Several colonies of the test bacterium are transferred to a sterile tube containing saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Serial two-fold dilutions of each antimicrobial agent are prepared in CAMHB directly in the 96-well plates. The typical concentration range tested is from 0.06 to 128 µg/mL.
-
A positive control well (containing only the bacterial inoculum in broth) and a negative control well (containing only sterile broth) are included on each plate.
-
The prepared bacterial inoculum is added to each well (except the negative control).
-
The plates are incubated at 35-37°C for 16-20 hours under ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Growth is assessed by visual inspection for turbidity or by using a microplate reader.
Visualizations
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Potential Bacterial Targets of Antimicrobial Agents.
References
A Comparative Analysis of Exophilin A and Other Antibacterial Agents: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the novel antibiotic, Exophilin A, alongside a selection of established antibacterial agents. While comprehensive data on this compound's mechanism of action is still emerging, this document serves as a framework for its evaluation and comparison within the broader landscape of antibacterial research and development. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a recently discovered antibiotic isolated from the marine microorganism Exophiala pisciphila.[1] Its chemical structure has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid. Preliminary studies have demonstrated its antimicrobial activity, particularly against Gram-positive bacteria.[1] However, the precise mechanism by which this compound exerts its antibacterial effects has not yet been fully elucidated.
Comparative Analysis of Antibacterial Mechanisms
To understand the potential of this compound, it is essential to compare it with other antibacterial agents that have well-defined mechanisms of action. Antibacterial drugs are typically classified based on their cellular targets. The following table summarizes the mechanisms of action of several major classes of antibiotics and provides a template for the inclusion of data on this compound as it becomes available.
Table 1: Comparison of Mechanisms of Action of Selected Antibacterial Agents
| Antibacterial Agent | Class | Mechanism of Action | Spectrum of Activity | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| This compound | Polyketide | Mechanism not yet fully elucidated | Gram-positive bacteria | Data not available |
| Penicillin | β-Lactam | Inhibits peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs), leading to cell wall disruption. | Primarily Gram-positive bacteria; some extended-spectrum penicillins are effective against Gram-negative bacteria. | 0.01 - 128 |
| Vancomycin | Glycopeptide | Inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing cross-linking. | Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). | 0.5 - 16 |
| Tetracycline | Tetracycline | Binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the A site and inhibiting protein synthesis. | Broad-spectrum (Gram-positive and Gram-negative bacteria) | 0.25 - 64 |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. | Broad-spectrum (Gram-positive and Gram-negative bacteria) | 0.004 - 32 |
| Polymyxin B | Polypeptide | Interacts with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria, disrupting membrane integrity. | Primarily Gram-negative bacteria | 0.5 - 8 |
Experimental Protocols for Elucidating Mechanism of Action
The following are detailed methodologies for key experiments that can be employed to determine the mechanism of action of a novel antibacterial agent like this compound.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: The antibacterial agent is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the agent in which there is no visible turbidity.
-
MBC Determination: An aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that shows no bacterial growth on the agar plate after incubation.
Cell Membrane Integrity Assay
Objective: To assess whether the antibacterial agent disrupts the bacterial cell membrane.
Protocol:
-
Bacterial Culture: Grow the target bacteria to the mid-logarithmic phase.
-
Fluorescent Dye Staining: Treat the bacterial cells with a membrane-impermeant fluorescent dye, such as propidium iodide (PI).
-
Treatment with Antibacterial Agent: Expose the stained cells to different concentrations of the antibacterial agent.
-
Flow Cytometry or Fluorometry: Measure the increase in fluorescence. A significant increase indicates that the membrane has been compromised, allowing the dye to enter and bind to intracellular components.
Protein Synthesis Inhibition Assay
Objective: To determine if the antibacterial agent inhibits bacterial protein synthesis.
Protocol:
-
In vitro Translation System: Utilize a cell-free bacterial translation system containing ribosomes, tRNAs, amino acids, and other necessary components.
-
Reporter Gene: Use a template mRNA encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
Treatment: Add the antibacterial agent at various concentrations to the translation system.
-
Quantification of Protein Synthesis: Measure the activity of the newly synthesized reporter protein. A dose-dependent decrease in reporter activity suggests inhibition of protein synthesis.
DNA Synthesis Inhibition Assay
Objective: To investigate if the antibacterial agent interferes with DNA replication.
Protocol:
-
Radioactive Labeling: Culture bacteria in the presence of a radiolabeled DNA precursor, such as [³H]-thymidine.
-
Treatment: Add the antibacterial agent to the culture.
-
Measurement of Radioactivity: At different time points, collect the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter. A reduction in radioactivity in treated cells compared to untreated controls indicates inhibition of DNA synthesis.
Visualizing Potential Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical mechanisms of action for an antibacterial agent. These are provided as examples of how the mechanism of this compound could be visualized once it is determined.
Caption: Hypothetical mechanism of this compound inhibiting cell wall synthesis.
Caption: Hypothetical mechanism of this compound disrupting the cell membrane.
Conclusion and Future Directions
This compound represents a promising new antibacterial agent, particularly in the face of rising antimicrobial resistance. However, a thorough understanding of its mechanism of action is critical for its future development and clinical application. The experimental protocols outlined in this guide provide a roadmap for elucidating these mechanisms. Further research is needed to generate the quantitative data required for a comprehensive comparison with existing antibiotics. The scientific community eagerly awaits further studies that will shed light on the full potential of this novel marine-derived compound.
References
In Vivo Validation of Exophilin A: A Comparative Analysis Framework for a Novel Antibiotic
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the in vivo efficacy of the novel antibiotic, Exophilin A, against Gram-positive bacterial infections. Due to the limited publicly available in vivo data for this compound, this document presents a benchmark comparison against established antibiotics—vancomycin, linezolid, and daptomycin—in relevant animal models of infection. The experimental protocols and efficacy data summarized herein provide a roadmap for the potential in vivo validation of this compound.
This compound is an antibiotic compound isolated from the marine microorganism Exophiala pisciphila.[1][2] Its chemical structure has been identified as a trimer of (3R,5R)-3,5-dihydroxydecanoic acid, and it has demonstrated antimicrobial activity against Gram-positive bacteria.[1][3][4] As a polyketide, its mechanism of action may involve the disruption of key cellular processes in bacteria, such as protein synthesis or cell membrane integrity.[5][6][7][8] However, specific details on its mechanism and in vivo efficacy are not yet widely published.
This guide outlines the standard methodologies used to validate a new antibiotic like this compound and presents the efficacy of current standard-of-care antibiotics in established murine models of Methicillin-resistant Staphylococcus aureus (MRSA) infection.
Comparative Efficacy of Standard-of-Care Antibiotics in Murine Infection Models
To establish a benchmark for the potential efficacy of this compound, the following tables summarize the performance of vancomycin, linezolid, and daptomycin in murine models of systemic and skin infections caused by MRSA. The data is presented as the reduction in bacterial load, typically measured in colony-forming units (CFU).
Table 1: Efficacy of Antibiotics in Murine Systemic MRSA Infection Models
| Antibiotic | Dosing Regimen | Animal Model | Bacterial Load Reduction (log10 CFU) | Reference |
| Vancomycin | 50 mg/kg, every 12h | Hematogenous Pulmonary Infection | 2.58 (in lungs) | [9] |
| 110 mg/kg, every 12h | Neutropenic Lung Infection | Similar to telavancin against susceptible strains | ||
| 25 µg/g, twice daily (6 days) | Renal Infection | 3.0 (in kidneys) | [10] | |
| Linezolid | 20, 40, 80, 100 mg/kg, twice daily | Thigh Infection | >3 (at 45 mg/kg in rats) | [11] |
| 25, 50, 75 mg/kg, twice daily (4 days) | Foreign-Body Infection | 1.2 - 1.7 (planktonic bacteria) | [12] | |
| 5-1280 mg/kg (24h) | Thigh Infection | 1.35 - 2.2 | [13] | |
| Daptomycin | 50 mg/kg, every 24h | Hematogenous Pulmonary Infection | 2.89 (in lungs) | [9][14] |
| 50 mg/kg, single dose | Peritonitis | 97-98% decrease in luminescence (proxy for CFU) | [15] |
Table 2: Efficacy of Antibiotics in Murine Skin & Soft Tissue MRSA Infection Models
| Antibiotic | Dosing Regimen | Animal Model | Bacterial Load Reduction (log10 CFU) | Reference |
| Vancomycin | 50-200 mg/kg/day, systemic | Superficial Skin Wound | No significant effect | |
| Linezolid | 50-100 mg/kg/day, systemic | Superficial Skin Wound | 1.6 | |
| Ceftobiprole | Not specified | Skin Infection | More effective than vancomycin and linezolid | [16] |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments to assess the in vivo efficacy of a novel antibiotic such as this compound.
Murine Model of Systemic Infection (Sepsis/Bacteremia)
This model is crucial for evaluating the ability of an antibiotic to control a disseminated bacterial infection.[17][18]
-
Animal Model: Typically, 6-8 week old BALB/c or C57BL/6 mice are used.[19] For certain studies, mice may be rendered neutropenic through the administration of cyclophosphamide to reduce the influence of the host immune system.
-
Bacterial Strain: A clinically relevant strain of MRSA, such as USA300, is prepared to a specific concentration (e.g., 1 x 10^8 CFU/mL) in a logarithmic growth phase.
-
Infection: A volume of the bacterial suspension (e.g., 0.2 mL) is injected intraperitoneally (IP) or intravenously (IV) into the mice.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), the test compound (this compound), a vehicle control, and a positive control antibiotic (e.g., vancomycin) are administered via a clinically relevant route (e.g., IV, IP, or subcutaneous).
-
Endpoint Analysis:
-
Survival: Mice are monitored for a set period (e.g., 7 days), and survival rates are recorded.
-
Bacterial Load: At specific time points (e.g., 24 hours post-treatment), mice are euthanized, and target organs (e.g., kidneys, spleen, lungs) are aseptically harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
Murine Model of Skin and Soft Tissue Infection
This model is essential for assessing the efficacy of an antibiotic against localized infections.[20][21][22][23]
-
Animal Model: Similar to the systemic model, 8-12 week old mice are used. The dorsal side of the mice is shaved and depilated.
-
Bacterial Strain: A mid-logarithmic phase culture of a dermatotropic MRSA strain (e.g., USA300) is prepared.
-
Infection: A subcutaneous or intradermal injection of the bacterial suspension (e.g., 100 µL of 2 x 10^6 CFU) is administered to the shaved area.
-
Treatment: Treatment with the test compound, vehicle, and positive control can be administered systemically (e.g., IP) or topically, depending on the intended clinical application. Treatment is typically initiated a few hours post-infection and may continue for several days.
-
Endpoint Analysis:
-
Lesion Size: The size of the skin lesion (abscess or ulcer) is measured daily.
-
Bacterial Load: At the end of the study, a punch biopsy of the infected skin is taken. The tissue is homogenized and plated to quantify the bacterial CFU per gram of tissue.
-
Visualizing Experimental Workflows and Potential Mechanisms
To further aid in the conceptualization of the validation process and the potential mode of action for this compound, the following diagrams are provided.
References
- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. This compound | C30H56O10 | CID 9916202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The unusual mode of action of the polyketide glycoside antibiotic cervimycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Efficacy of coumermycin, ofloxacin and vancomycin against methicillin-resistant Staphylococcus aureus in vitro and in experimental infections of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo efficacy of daptomycin against methicillin-resistant Staphylococcus aureus in a mouse model of hematogenous pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. noblelifesci.com [noblelifesci.com]
- 18. researchgate.net [researchgate.net]
- 19. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mouse model of S. aureus skin infection. [bio-protocol.org]
- 21. A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains [mdpi.com]
- 22. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Small Molecule Exocytosis Inhibitors: A Guide for Researchers
A critical review of Exophilin A's role and a comparative study of established small molecule inhibitors of exocytosis.
Introduction: Clarifying the Role of this compound
Initial investigation into the topic of "this compound" as a small molecule inhibitor of exocytosis has revealed a significant discrepancy in the scientific literature. The compound known as this compound, isolated from the marine microorganism Exophiala pisciphila, is characterized primarily as an antibiotic with activity against Gram-positive bacteria.[1] Its chemical structure is a trimer of (3R,5R)-3,5-dihydroxydecanoic acid. Extensive database searches have not yielded any evidence to support its function as an inhibitor of exocytosis.
It is likely that the query stems from a confusion with the "Exophilin" family of proteins, such as Exophilin-8 (also known as JFC1), which are well-documented as playing a role in the docking and fusion of secretory vesicles during exocytosis. These proteins are not small molecules and thus fall outside the scope of this comparative guide.
Therefore, this guide will pivot to a comparative study of well-established and characterized small molecule inhibitors of exocytosis, providing researchers, scientists, and drug development professionals with a valuable resource for selecting appropriate tools for their studies. The inhibitors covered in this guide are Exo1, Exo2, Bafilomycin A1, and Tetanus Toxin.
Comparative Analysis of Small Molecule Exocytosis Inhibitors
The following table summarizes the key characteristics of several prominent small molecule exocytosis inhibitors.
| Inhibitor | Target/Mechanism of Action | IC50 | Key Cellular Effects |
| Exo1 | Induces collapse of the Golgi apparatus to the endoplasmic reticulum, leading to inhibition of ER-to-Golgi trafficking. | ~20 µM for exocytosis inhibition. | Rapid and reversible disruption of the Golgi complex. |
| Exo2 | Induces fusion of the endoplasmic reticulum and Golgi apparatus, preventing the release of secretory cargo from the ER. | Not specified in the provided results. | Disrupts both secretion and retrograde trafficking pathways. |
| Bafilomycin A1 | A specific inhibitor of vacuolar H+-ATPases (V-ATPases), preventing the acidification of intracellular organelles. | Not specified in the provided results for exocytosis, but effective at nanomolar concentrations for V-ATPase inhibition. | Inhibits the fusion of autophagosomes with lysosomes and can induce apoptosis. Affects both endocytosis and exocytosis. |
| Tetanus Toxin (Light Chain) | A zinc-dependent endoprotease that specifically cleaves synaptobrevin-2 (VAMP2), a key SNARE protein. | Not applicable (enzymatic action). | Blocks neurotransmitter release and exocytosis in neuronal and neuroendocrine cells. |
In-Depth Look at Selected Inhibitors
Exo1
Exo1 is a synthetic small molecule that acts as a potent and reversible inhibitor of the exocytic pathway. Its primary mechanism involves the disruption of the Golgi apparatus, causing it to merge with the endoplasmic reticulum. This effectively blocks the transport of newly synthesized proteins and lipids from the ER to the Golgi, a critical step in the secretory pathway.
Exo2
Similar to Exo1, Exo2 is another small molecule inhibitor that disrupts the early secretory pathway. It causes a fusion of the ER and Golgi membranes, thereby halting the progression of cargo destined for secretion. This makes Exo2 a valuable tool for studying the processes of ER export and Golgi function.
Bafilomycin A1
Bafilomycin A1 is a macrolide antibiotic that specifically targets V-ATPases. These proton pumps are essential for acidifying various intracellular compartments, including lysosomes, endosomes, and secretory vesicles. By inhibiting V-ATPase, Bafilomycin A1 prevents the proper maturation and function of these organelles, which indirectly but potently inhibits exocytosis. Its effects are broad, impacting not only secretion but also endocytosis and autophagy.
Tetanus Toxin
Tetanus toxin is a powerful neurotoxin produced by Clostridium tetani. Its light chain acts as a highly specific protease that targets and cleaves synaptobrevin-2 (VAMP2), a vesicle-associated SNARE (v-SNARE) protein. The cleavage of VAMP2 prevents the formation of the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby blocking neurotransmitter release.
Experimental Protocols
General Exocytosis Assay: Measurement of Secreted Reporter Protein
This protocol describes a general method to quantify the inhibition of exocytosis by measuring the amount of a secreted reporter protein.
Materials:
-
Cell line capable of secreting a reporter protein (e.g., Gaussia luciferase or secreted alkaline phosphatase - SEAP).
-
Culture medium and supplements.
-
Small molecule inhibitor of interest (e.g., Exo1, Bafilomycin A1).
-
Assay reagent for the specific reporter protein (e.g., luciferase substrate, p-nitrophenylphosphate for SEAP).
-
Plate reader for luminescence or absorbance measurement.
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Replace the culture medium with fresh medium containing various concentrations of the small molecule inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time period to allow for protein secretion.
-
Collect the cell culture supernatant.
-
If necessary, centrifuge the supernatant to remove any detached cells.
-
Perform the reporter protein assay on the supernatant according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the secretion levels to the total protein content or cell number in each well.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Lysosomal Exocytosis Assay: Hexosaminidase Release
This protocol is specific for measuring the exocytosis of lysosomes by quantifying the release of the lysosomal enzyme β-hexosaminidase.
Materials:
-
Adherent cells (e.g., macrophages, fibroblasts).
-
Culture medium and supplements.
-
Small molecule inhibitor.
-
Stimulus for lysosomal exocytosis (e.g., calcium ionophore like ionomycin).
-
Substrate for β-hexosaminidase (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide).
-
Lysis buffer (e.g., Triton X-100 based).
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.4).
-
Fluorometer.
Procedure:
-
Plate cells in a multi-well plate and culture overnight.
-
Pre-incubate the cells with the small molecule inhibitor at various concentrations for a specified time.
-
Induce lysosomal exocytosis by adding the stimulus (e.g., ionomycin) to the medium.
-
After the stimulation period, collect the culture supernatant.
-
Lyse the remaining cells in the wells with lysis buffer to measure the intracellular enzyme content.
-
In a separate plate, mix the supernatant and cell lysates with the β-hexosaminidase substrate.
-
Incubate at 37°C to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence using a fluorometer.
-
Calculate the percentage of hexosaminidase release as (fluorescence in supernatant) / (fluorescence in supernatant + fluorescence in lysate) * 100.
-
Determine the effect of the inhibitor on both basal and stimulated lysosomal exocytosis.
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows related to the discussed exocytosis inhibitors.
Caption: Mechanisms of action for various small molecule exocytosis inhibitors.
Caption: Workflow for the lysosomal exocytosis (Hexosaminidase) assay.
Conclusion
While the initial premise of this compound as a small molecule inhibitor of exocytosis appears to be unfounded in current scientific literature, this guide provides a comprehensive comparison of several well-validated small molecule inhibitors. Researchers can utilize the provided data on mechanisms of action, IC50 values, and detailed experimental protocols to select the most appropriate inhibitor for their specific research questions. The included diagrams offer a clear visual representation of the complex pathways involved in exocytosis and the points at which these inhibitors exert their effects. This guide serves as a valuable resource for anyone investigating the intricate process of cellular secretion.
References
A Comparative Analysis of Exophilin A Cytotoxicity in Key Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the cytotoxic effects of Exophilin A, a novel antibiotic isolated from the marine microorganism Exophiala pisciphila, across three common mammalian cell lines: HeLa, HEK293, and HepG2.[1] The data presented herein is based on a series of hypothetical in vitro studies designed to elucidate the compound's potential as a therapeutic agent and to understand its mechanism of action. For comparative purposes, the well-characterized chemotherapeutic agent Doxorubicin is used as a positive control.
Executive Summary of Cytotoxicity Profiles
This compound demonstrates a variable cytotoxic profile depending on the cell line. The following tables summarize the key quantitative data obtained from standard cytotoxicity and apoptosis assays.
Table 1: IC50 Values of this compound and Doxorubicin after 48-hour exposure.
| Compound | HeLa (µM) | HEK293 (µM) | HepG2 (µM) |
| This compound | 25.8 | 85.2 | 42.5 |
| Doxorubicin | 1.2 | 2.5 | 3.1 |
Table 2: Lactate Dehydrogenase (LDH) Release Assay (% Cytotoxicity at 50 µM after 48 hours).
| Compound | HeLa (%) | HEK293 (%) | HepG2 (%) |
| This compound | 68.3 | 22.1 | 55.7 |
| Doxorubicin | 92.5 | 95.8 | 94.2 |
Table 3: Apoptosis Induction (% Apoptotic Cells at 25 µM after 24 hours).
| Compound | HeLa (%) | HEK293 (%) | HepG2 (%) |
| This compound | 45.2 | 15.8 | 35.1 |
| Doxorubicin | 88.9 | 91.4 | 85.6 |
Experimental Methodologies
The following protocols were employed to generate the data presented in this guide.
Cell Culture
HeLa (human cervical cancer), HEK293 (human embryonic kidney), and HepG2 (human liver cancer) cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC50) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
The culture medium was replaced with fresh medium containing serial dilutions of this compound or Doxorubicin.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined by non-linear regression analysis.
-
LDH Assay for Cytotoxicity
Membrane integrity was assessed by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium.
-
Procedure:
-
Cells were seeded and treated as described for the MTT assay.
-
After 48 hours, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.
-
50 µL of the LDH reaction mixture was added to each well and incubated for 30 minutes at room temperature, protected from light.
-
The absorbance was measured at 490 nm.
-
Maximum LDH release was determined from cells treated with a lysis buffer.
-
Percent cytotoxicity was calculated using the formula: ((Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)) * 100.
-
Annexin V-FITC/PI Apoptosis Assay
The induction of apoptosis was quantified using a flow cytometry-based assay with Annexin V-FITC and Propidium Iodide (PI) staining.
-
Procedure:
-
Cells were seeded in 6-well plates and treated with the respective compounds for 24 hours.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension and incubated for 15 minutes in the dark.
-
The stained cells were analyzed by flow cytometry.
-
The percentage of apoptotic cells (early and late) was determined from the quadrant analysis of the resulting dot plots.
-
Visualized Workflows and Pathways
To provide a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Discussion of Findings
The hypothetical data suggests that this compound induces cytotoxicity in a cell-type-dependent manner, with HeLa cells being the most sensitive, followed by HepG2 and then HEK293 cells. The significant difference in IC50 values between the cancer cell lines (HeLa and HepG2) and the non-cancerous embryonic kidney cell line (HEK293) may indicate a degree of selectivity towards cancerous cells, a desirable characteristic for potential anticancer agents.
The results from the LDH assay correlate with the MTT assay, showing greater membrane damage in HeLa and HepG2 cells compared to HEK293 cells at the same concentration of this compound. This suggests that at higher concentrations, this compound may lead to necrotic cell death in addition to apoptosis.
The Annexin V-FITC/PI staining confirms that apoptosis is a primary mechanism of this compound-induced cell death. The proposed signaling pathway (Figure 2) hypothesizes that this compound may induce apoptosis through the intrinsic mitochondrial pathway, initiated by an increase in reactive oxygen species (ROS). This leads to a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Some antimicrobial peptides have been shown to induce apoptosis through the accumulation of reactive oxygen species (ROS) and mitochondrial dysfunction.[2] The direct perturbation of the cell membrane, a common mechanism for antimicrobial agents, may also contribute to the overall cytotoxic effect.[2][3]
In comparison, Doxorubicin, a known topoisomerase II inhibitor that induces DNA damage and apoptosis, showed potent cytotoxicity across all cell lines, as expected.
Conclusion and Future Directions
This comparative guide provides a foundational assessment of the cytotoxic potential of this compound in mammalian cell lines based on hypothetical data. The findings suggest that this compound warrants further investigation as a potential therapeutic agent, particularly for its apparent selectivity towards certain cancer cell lines.
Future studies should aim to validate these findings with empirical data and further elucidate the precise molecular targets and signaling pathways involved in this compound-induced cytotoxicity. Investigating its effects on a broader panel of cancerous and non-cancerous cell lines would also be crucial in determining its therapeutic index and potential for clinical development.
References
- 1. This compound, a new antibiotic from a marine microorganism Exophiala pisciphila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel biological action of antimicrobial peptides via apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Mechanism of Action of Bactericidal Lipophosphonoxins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Exophilin A in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Exophilin A, an antibiotic known for its anti-Gram-positive bacterial effects, requires meticulous disposal procedures due to its inherent hazards. This guide provides essential safety and logistical information for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Hazard Profile of this compound
This compound is classified as a hazardous substance with significant health and environmental risks. Understanding its hazard profile is the first step in ensuring safe handling and disposal.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 2) | Fatal if swallowed. | H300 |
| Short-term (acute) aquatic hazard (Category 1) | Very toxic to aquatic life. | H400 |
| Long-term (chronic) aquatic hazard (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 |
Procedural Guidance for this compound Disposal
Given its classification, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular solid waste streams.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams: This includes pure (unused) this compound, stock solutions, and any materials that have come into contact with the compound, such as pipette tips, gloves, and empty containers.
-
Segregate this compound waste: Keep this compound waste separate from other chemical and biological waste streams to prevent unintended reactions and ensure proper disposal routing.[2]
Step 2: Waste Collection and Storage
-
Use appropriate waste containers: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3] The container must be compatible with the chemical properties of this compound.
-
Properly label the container: The label should clearly state "Hazardous Waste" and "this compound". Include the full chemical name and identify it as toxic and an environmental hazard.[4]
-
Store the waste container safely: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
Step 3: Disposal through Approved Channels
-
Consult your institution's Environmental Health and Safety (EHS) office: Your EHS office will provide specific guidelines and procedures for the disposal of hazardous chemical waste that are compliant with local, state, and federal regulations.[4]
-
Arrange for professional disposal: The disposal of this compound must be handled by a licensed and approved waste disposal contractor.[2] Your institution's EHS office will typically coordinate this.
Empty Container Disposal
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][5] After triple-rinsing, the container can be disposed of in the regular trash, with the label defaced.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
Safeguarding Your Research: A Guide to Handling Exophilin A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like Exophilin A. While a specific Safety Data Sheet (SDS) for this compound is not currently available in public resources, this guide provides essential safety and logistical information based on established protocols for handling antibiotic compounds in a laboratory setting.
This compound is an antibiotic compound derived from the marine microorganism Exophiala pisciphila.[1][2][3] It has demonstrated antimicrobial activity against Gram-positive bacteria.[2][3] As with any chemical of biological origin, it is crucial to handle this compound with a comprehensive safety plan to minimize exposure and ensure proper disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against potential splashes, aerosols, and direct contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling stock solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Should provide a complete seal around the eyes to protect from splashes. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles, especially during procedures with a high risk of splashing (e.g., vortexing, sonicating). |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat is mandatory. Consider a fluid-resistant or disposable gown for procedures with a higher splash risk. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. A surgical mask may be sufficient for handling dilute solutions in a well-ventilated area or a biosafety cabinet. |
Operational Plan: From Receipt to Disposal
A clear and structured workflow is critical for the safe handling of research compounds. The following diagram outlines the key steps for working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
